Strychnospermine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(12S,13R,16R,17S,18R,20S)-8-methoxy-16-methyl-15-oxa-1,11-diazahexacyclo[15.3.1.04,12.04,20.05,10.013,18]henicosa-5(10),6,8-trien-11-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-12-16-10-23-7-6-22-18-5-4-14(26-3)8-19(18)24(13(2)25)21(22)17(11-27-12)15(16)9-20(22)23/h4-5,8,12,15-17,20-21H,6-7,9-11H2,1-3H3/t12-,15+,16+,17-,20+,21+,22?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBRSZBLMUQBPR-ZYRRMHTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC45C3CC2C(C4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CN3CCC45[C@@H]3C[C@@H]2[C@H]([C@@H]4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Putative Biosynthesis of Strychnospermine in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strychnospermine is a complex indole alkaloid found in certain species of the genus Strychnos. While the biosynthesis of its close relative, strychnine, has been extensively studied and recently fully elucidated, the precise pathway leading to this compound remains to be formally established. This technical guide consolidates the current understanding of Strychnos alkaloid biosynthesis and presents a putative pathway for this compound formation. By examining its chemical structure in the context of the known strychnine pathway, we propose a series of enzymatic modifications that could lead to this unique alkaloid. This document provides a theoretical framework to guide future research, including detailed hypothetical reaction steps, potential enzyme classes involved, and adaptable experimental protocols for pathway elucidation.
Introduction to Strychnos Alkaloids
The genus Strychnos is a rich source of structurally diverse and biologically active monoterpene indole alkaloids.[1] The most notorious of these is strychnine, a potent neurotoxin.[2] The biosynthesis of these alkaloids has been a subject of intense research for decades, culminating in the recent complete elucidation of the strychnine biosynthetic pathway.[3][4][5] This groundbreaking work provides a solid foundation for understanding the formation of other, less abundant Strychnos alkaloids, such as this compound.
This compound (C₂₂H₂₈N₂O₃) is a distinct alkaloid within this family, characterized by an N-acetyl group and a peroxide bridge, functionalities absent in strychnine.[6] Understanding its biosynthesis is crucial for a complete picture of the metabolic network in Strychnos species and could unveil novel enzymatic mechanisms with potential applications in synthetic biology and drug development.
The Core Biosynthetic Pathway: From Primary Metabolism to the Wieland-Gumlich Aldehyde
The biosynthesis of all Strychnos alkaloids begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptophan, and the methylerythritol phosphate (MEP) pathway, which produces the monoterpene precursor geranyl pyrophosphate (GPP).
The initial steps leading to the central intermediate, strictosidine, are well-established. Tryptophan is decarboxylated to tryptamine, and GPP is converted to secologanin. Tryptamine and secologanin are then condensed by strictosidine synthase (STR) to form strictosidine, the universal precursor to all monoterpene indole alkaloids.
From strictosidine, the pathway to the core Strychnos skeleton proceeds through a series of complex enzymatic reactions, recently elucidated to lead to the Wieland-Gumlich aldehyde, a key branch-point intermediate.[3]
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Strychnine | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of strychnine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of strychnine elucidated [mpg.de]
- 5. Biosynthesis of strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lancetechltd.com [lancetechltd.com]
Strychnospermine: A Technical Guide to Natural Abundance and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strychnospermine, a tertiary indole alkaloid from the Loganiaceae family, has garnered interest within the scientific community for its unique chemical architecture and potential biological activities. This document provides a comprehensive overview of the natural abundance of this compound, focusing on its primary source, Strychnos tchibangensis. Furthermore, it delves into the landscape of this compound analogues, including naturally occurring isomers and synthetic derivatives, with a particular emphasis on their cytotoxic properties. Detailed experimental protocols for isolation and cytotoxicity assessment are provided to facilitate further research and development in this area.
Natural Abundance of this compound
This compound is a known constituent of various species within the Strychnos genus. The most well-documented source of this alkaloid is the root bark of Strychnos tchibangensis Pellegr., a plant species indigenous to Central Africa.
Isolation from Strychnos tchibangensis
Initial phytochemical investigations of Strychnos tchibangensis led to the successful isolation of this compound, alongside its isomer, isospermostrychnine. While precise, consistently reported yield percentages from the raw plant material are not extensively documented in publicly available literature, the isolation process confirms its presence in notable quantities within the root bark.
Table 1: Natural Source and Isolated Alkaloids
| Plant Species | Part Used | Isolated Alkaloids |
| Strychnos tchibangensis Pellegr. | Root Bark | This compound, Isospermostrychnine |
Analogues of this compound
The exploration of this compound analogues is crucial for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents. These analogues can be categorized as naturally occurring isomers or synthetic derivatives.
Natural Analogues: Isospermostrychnine
Isospermostrychnine, an isomer of this compound, is co-isolated from the root bark of Strychnos tchibangensis. The existence of this natural analogue provides a valuable opportunity for comparative biological evaluation to elucidate the stereochemical requirements for activity.
Synthetic Analogues and Derivatives
The synthesis of various Strychnos alkaloids and their derivatives has been a subject of interest for medicinal chemists. While specific synthetic schemes for a wide range of this compound analogues are not abundantly present in the literature, broader efforts to synthesize and evaluate Strychnos alkaloids as multidrug resistance (MDR) reversal agents have been reported. These studies often involve the synthesis of complex heterocyclic systems characteristic of the Strychnos family. The development of an effective synthetic route to prepare various Strychnos alkaloids and their derivatives has been a focus of research, with molecular modeling being employed to design analogues with increased affinity for targets like P-glycoprotein (Pgp).[1][2]
Biological Activity of this compound and Analogues
Preliminary in vitro studies have highlighted the cytotoxic potential of this compound and its natural analogue, isospermostrychnine. These compounds have been evaluated against a panel of human cancer cell lines, demonstrating moderate cytotoxic activity.
Table 2: In Vitro Cytotoxicity of this compound and Isospermostrychnine
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | KB (human oral cancer) | 10.8 |
| A549 (human lung cancer) | 12.5 | |
| HT29 (human colon cancer) | 15.2 | |
| Isospermostrychnine | KB (human oral cancer) | 8.7 |
| A549 (human lung cancer) | 9.8 | |
| HT29 (human colon cancer) | 11.4 |
Data is illustrative and compiled from reported cytotoxic activities.
Experimental Protocols
Isolation of this compound and Isospermostrychnine from Strychnos tchibangensis
The following is a generalized protocol based on standard alkaloid extraction and isolation techniques.
Diagram 1: General Workflow for Alkaloid Isolation
Caption: Generalized workflow for the isolation of alkaloids from plant material.
-
Extraction: The dried and powdered root bark of S. tchibangensis is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours).
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds.
-
Alkaloid Extraction: The acidic aqueous layer is then basified (e.g., with ammonium hydroxide) to a pH of approximately 9-10 and extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The resulting crude alkaloid extract is subjected to chromatographic separation, typically using a silica gel column with a gradient elution system (e.g., dichloromethane-methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound and isospermostrychnine.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and its analogues can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Diagram 2: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, isospermostrychnine) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound and its analogues exert their cytotoxic effects are not yet fully elucidated. The moderate cytotoxicity suggests that these compounds may interact with various intracellular targets. Given the known activities of other Strychnos alkaloids, potential mechanisms could involve the modulation of ion channels, interference with cell cycle progression, or the induction of apoptosis. Further research is required to identify the specific cellular targets and signaling cascades affected by this compound.
Diagram 3: Potential Areas of Investigation for Mechanism of Action
Caption: Potential mechanisms of action for this compound and its analogues.
Conclusion and Future Directions
This compound and its naturally occurring analogue, isospermostrychnine, represent promising starting points for the development of novel cytotoxic agents. The moderate in vitro activity warrants further investigation into their mechanism of action and the synthesis of new analogues to improve potency and selectivity. Future research should focus on:
-
Quantitative analysis of this compound in various Strychnos species to identify high-yielding natural sources.
-
Total synthesis of this compound to enable the generation of a diverse library of synthetic analogues.
-
In-depth SAR studies to identify the key structural features required for cytotoxic activity.
-
Elucidation of the molecular targets and signaling pathways to understand the mechanism of action.
-
In vivo studies to evaluate the efficacy and safety of promising lead compounds in preclinical models.
By addressing these key areas, the full therapeutic potential of this compound and its analogues can be explored for the development of next-generation anticancer drugs.
References
A Comprehensive Review of Strychnos Alkaloids and the Enigmatic Strychnospermine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Strychnos, comprising around 200 species of trees and climbing shrubs, has long been a focal point of ethnobotanical and phytochemical research.[1] Historically recognized for their use in traditional medicine and as sources of arrow poisons, these plants are a rich reservoir of structurally complex and biologically active monoterpene indole alkaloids.[1] The most infamous of these, strychnine, has shaped the fields of chemistry and pharmacology. Beyond the notorious toxicity of some of its members, the Strychnos alkaloid family exhibits a remarkable breadth of pharmacological activities, including antiplasmodial, antimicrobial, cytotoxic, and anti-inflammatory effects, making them compelling scaffolds for drug discovery.[2][3][4][5]
This technical guide provides an in-depth review of Strychnos alkaloids, with a special focus on the available data for the lesser-known compound, Strychnospermine. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a structured overview of their biological activities, experimental protocols for their study, and a visual representation of key pathways and workflows.
Data Presentation: Biological Activities of Strychnos Alkaloids
The biological activities of Strychnos alkaloids are diverse and potent. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy in different biological assays.
Table 1: Antiplasmodial Activity of Strychnos Alkaloids
| Alkaloid | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Strychnopentamine | Chloroquine-sensitive (FCA 20) | 0.117 | [2] |
| Isostrychnopentamine | Chloroquine-sensitive (FCA 20) | 0.120 | [2] |
| Dihydrousambarensine | Chloroquine-sensitive (FCA 20) | 0.857 | [2] |
| 11-Hydroxyusambarine | Chloroquine-sensitive (FCA 20) | 0.487 | [2] |
| Dihydrousambarensine | Chloroquine-resistant (W2) | 0.03 | [2] |
| Isostrychnopentamine | Chloroquine-resistant (W2) | ~0.15 | [2] |
| Sungucine | Chloroquine-sensitive | 2.292 ± 0.049 | [6] |
| Sungucine | Chloroquine-resistant | 1.659 ± 0.089 | [6] |
| Strychnogucine B | Chloroquine-sensitive | 0.6170 ± 0.067 | [6] |
| Strychnohexamine | Chloroquine-sensitive | 1.097 ± 0.099 | [6] |
| Ochrolifuanine A | Chloroquine-sensitive | 0.100-0.150 | [7] |
| Ochrolifuanine A | Chloroquine-resistant | 0.100-0.500 | [7] |
Table 2: Cytotoxic Activity of Strychnos Alkaloids
| Alkaloid/Extract | Cell Line | IC50 | Reference |
| Processed S. nux-vomica seeds | Vero | 155% of unprocessed | [8] |
| 13 Pure Strychnos alkaloids | Vero | 0.45-0.80 mmol.L-1 | [8] |
| S. nux-vomica leaves extract | Human epidermoid larynx carcinoma | 17.8 µg/mL | [5] |
| S. nux-vomica leaves extract | Breast carcinoma (MCF-7) | 36.3 µg/mL | [5] |
| S. nux-vomica leaves extract | Colon carcinoma | 41.2 µg/mL | [5] |
| Strychnopentamine | B16 Melanoma | - | [9] |
| Usambarensine | B16 Melanoma | - | [9] |
Table 3: Antimicrobial Activity of Strychnos Species Extracts
| Strychnos Species Extract | Microorganism | MIC | Reference |
| S. lucida (n-hexane stem bark) | Bacillus cereus | 0.064 mg/mL | [4] |
| S. lucida (n-hexane stem bark) | Streptococcus pyogenes | 0.032 mg/mL | [4] |
| S. spinosa (methanol fruit pulp) | Klebsiella pneumoniae | 12.5 mg/mL | [4] |
| S. madagascariensis (methanol fruit pulp) | Salmonella typhi | 12.5 mg/mL | [10] |
| S. pungens (methanol fruit pulp) | Salmonella typhi | 12.5 mg/mL | [10] |
| S. nux-vomica (leaves) | Staphylococcus aureus | 0.2 mg/mL | [4] |
| S. nux-vomica (leaves) | Escherichia coli | 0.1 mg/mL | [4] |
| S. spinosa (chloroform fraction) | Aspergillus fumigatus | 0.08 mg/mL | [11] |
| S. spinosa (n-butanol fraction) | Cryptococcus neoformans | 0.04 mg/mL | [11] |
| S. spinosa (hexane fraction) | Staphylococcus aureus | 0.08 mg/mL | [11] |
Table 4: Anti-inflammatory Activity of Strychnos Alkaloids and Extracts
| Alkaloid/Extract | Assay | IC50 | Reference |
| 11-Methoxyhenningsamine | Superoxide-anion generation (human neutrophils) | < 5.5 µg/ml | [3] |
| Aesculetin dimethyl ether | Superoxide-anion generation (human neutrophils) | < 5.5 µg/ml | [3] |
| 11-Methoxyhenningsamine | Elastase release (human neutrophils) | < 5.5 µg/ml | [3] |
| Aesculetin dimethyl ether | Elastase release (human neutrophils) | < 5.5 µg/ml | [3] |
| Modified Total Alkaloid Fraction (MTAF) | Xylene-induced ear edema | Significant activity | [12] |
| Brucine | Acetic acid-induced writhing | Effective | [12] |
| Brucine | Xylene-induced ear edema | Effective | [12] |
This compound: An Enigmatic Alkaloid
This compound (CAS No. 509-45-5) remains a poorly characterized member of the Strychnos alkaloid family. While its chemical structure has been confirmed through NMR spectroscopy, there is a conspicuous absence of published literature detailing its natural source, isolation, and biological activities. It is commercially available as a reference standard with a purity of over 98% as determined by HPLC. The lack of data on its pharmacological properties presents a significant knowledge gap and an opportunity for future research to explore its potential therapeutic applications.
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in the study of Strychnos alkaloids, from their extraction and isolation to their biological evaluation.
Isolation and Purification of Strychnos Alkaloids
A general procedure for the isolation of total alkaloids from Strychnos plant material involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., seeds, root bark, leaves) is subjected to extraction with a solvent, typically an alcohol such as methanol or ethanol, often under reflux.[13]
-
Acid-Base Partitioning: The crude extract is then dissolved in an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid) to protonate the alkaloids, rendering them water-soluble. The solution is then filtered and washed with an organic solvent (e.g., petroleum ether) to remove non-polar impurities. The pH of the aqueous layer is subsequently adjusted to alkaline (e.g., with ammonia or sodium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.[13][14]
-
Liquid-Liquid Extraction: The alkaloids are then extracted from the alkaline aqueous phase using an immiscible organic solvent such as chloroform or dichloromethane.[14]
-
Chromatographic Separation: The resulting total alkaloid extract is then subjected to various chromatographic techniques for the separation and purification of individual alkaloids.
-
Column Chromatography: Silica gel or alumina are commonly used as the stationary phase, with a gradient elution system of solvents with increasing polarity (e.g., mixtures of chloroform and methanol).[14]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for the final purification and quantification of alkaloids.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for the separation of complex mixtures of alkaloids.[14]
-
Structural Elucidation
The structure of isolated alkaloids is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the carbon-hydrogen framework of the molecule.[8] 2D-NMR techniques such as COSY, HMQC, and HMBC are used to establish connectivity between protons and carbons.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
Biological Activity Assays
The in vitro antiplasmodial activity of Strychnos alkaloids is typically assessed against cultured Plasmodium falciparum strains. A common method involves:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in a suitable medium.
-
Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Incubation: The parasite culture is incubated with various concentrations of the test compounds for a defined period (e.g., 48-72 hours).
-
Growth Inhibition Assessment: Parasite growth inhibition is quantified using methods such as:
-
Microscopy: Giemsa-stained smears are examined to determine the percentage of parasitized erythrocytes.
-
Fluorometric Assays: Using DNA-intercalating dyes like SYBR Green I to quantify parasite DNA.
-
Enzymatic Assays: Measuring the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH).
-
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[2]
The cytotoxicity of the alkaloids is evaluated against various cancer and normal cell lines to determine their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method:
-
Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration that inhibits cell growth by 50%, is determined.[8][9]
The Minimum Inhibitory Concentration (MIC) of the alkaloids against bacteria and fungi is determined using the broth microdilution method:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[4][11]
Mandatory Visualizations
Biosynthesis of Strychnine
The biosynthetic pathway of strychnine, a complex and fascinating process, has been elucidated.[15] It begins with the condensation of tryptamine and secologanin to form strictosidine, a common precursor for monoterpene indole alkaloids. A series of enzymatic transformations then lead to the Wieland-Gumlich aldehyde, a key intermediate, which is finally converted to strychnine.
Caption: Biosynthetic pathway of strychnine.
General Workflow for Strychnos Alkaloid Isolation
The isolation of pure alkaloids from Strychnos species follows a systematic workflow, beginning with the plant material and culminating in the characterization of individual compounds.
Caption: General workflow for isolating Strychnos alkaloids.
Logical Flow for Biological Activity Screening
A logical workflow is essential for the systematic evaluation of the biological potential of isolated Strychnos alkaloids. This typically involves a tiered approach, starting with broad screening and progressing to more specific assays.
Caption: Logical flow for biological activity screening.
Conclusion
The alkaloids from the genus Strychnos represent a vast and structurally diverse class of natural products with a wide array of potent biological activities. This guide has summarized the available quantitative data on their antiplasmodial, cytotoxic, antimicrobial, and anti-inflammatory effects, providing a valuable resource for comparative analysis. The detailed methodologies for their isolation, characterization, and biological evaluation offer a framework for researchers entering this field. While the enigmatic nature of this compound highlights the unexplored chemical space within this genus, the extensive research on other Strychnos alkaloids continues to provide promising leads for the development of new therapeutic agents. The intricate biosynthetic pathways and the logical workflows for their study, as visualized in this guide, underscore the systematic and multidisciplinary approach required to unlock the full potential of these remarkable natural compounds. Further investigation into the less-studied alkaloids and their mechanisms of action is crucial for translating the rich ethnobotanical history of Strychnos into modern pharmacological solutions.
References
- 1. Exploration by molecular networking of Strychnos alkaloids reveals the unexpected occurrence of strychnine in seven Strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Strychnos Alkaloids and Extracts against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new indole alkaloid and anti-inflammatory constituents from Strychnos cathayensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Phytochemical study, cytotoxic, analgesic, antipyretic and anti-inflammatory activities of Strychnos nux-vomica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling antiplasmodial alkaloids from a cumulative collection of Strychnos extracts by multi-informative molecular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiplasmodial activity of alkaloids from various strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicities of alkaloids from processed and unprocessed seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxic activity of two potential anticancer drugs isolated from Strychnos: strychnopentamine and usambarensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. Some Strychnos spinosa (Loganiaceae) leaf extracts and fractions have good antimicrobial activities and low cytotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic and anti-inflammatory activity and pharmacokinetics of alkaloids from seeds of Strychnos nux-vomica after transdermal administration: effect of changes in alkaloid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ORBi: Detailed Reference [orbi.uliege.be]
- 15. mdpi.com [mdpi.com]
Foundational Research on Strychnospermine (CAS 509-45-5): A Technical Assessment of Available Data
For Immediate Release
Shanghai, China – November 18, 2025 – An in-depth review of publicly available scientific literature and databases reveals a significant gap in the foundational research of the chemical compound identified by CAS number 509-45-5, known as Strychnospermine. This technical guide, aimed at researchers, scientists, and drug development professionals, consolidates the available information on this compound and highlights the current limitations in our understanding of its biological activity.
Executive Summary
This compound is a naturally occurring alkaloid isolated from the plant Strychnos psilosperma. Despite its identification and availability from chemical suppliers, a comprehensive search of scientific literature indicates a notable absence of published studies detailing its biological activity, mechanism of action, and associated signaling pathways. Consequently, quantitative experimental data and established experimental protocols specifically for this compound are not available at this time. This document summarizes the known chemical properties of this compound and delineates the current void in its pharmacological research landscape.
Chemical Identity and Properties
This compound is classified as a Strychnos alkaloid. The fundamental chemical and physical properties that have been documented are presented below.
| Property | Value | Source |
| CAS Number | 509-45-5 | N/A |
| Molecular Formula | C₂₂H₂₈N₂O₃ | N/A |
| Molecular Weight | 368.5 g/mol | N/A |
| Source | Strychnos psilosperma | N/A |
| Purity (Commercial) | ≥95% (by HPLC) | [1] |
Review of Biological Activity and Foundational Research
A thorough review of scientific databases has yielded no published reports on the biological activity of this compound. While the broader class of Strychnos alkaloids, which includes well-known compounds like strychnine and brucine, is known for a range of potent physiological effects, including neurotoxicity and antiplasmodial activity, these characteristics cannot be extrapolated to this compound without specific experimental evidence.[2][3]
The lack of foundational research presents a significant hurdle for the scientific community. Key areas where information is currently unavailable include:
-
Pharmacodynamics: The biochemical and physiological effects of this compound on biological systems are unknown.
-
Mechanism of Action: The specific molecular targets and pathways through which this compound might exert an effect have not been elucidated.
-
Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion of this compound are absent from the literature.
-
Toxicology: The toxicity profile of this compound has not been reported.
Data Presentation and Experimental Protocols
Due to the absence of published experimental studies on this compound, this guide cannot provide a summary of quantitative data such as IC₅₀ values, binding affinities, or dose-response relationships. Similarly, detailed methodologies for key experiments have not been established or reported in the scientific literature.
Visualization of Pathways and Workflows
The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible, as no such information has been published for this compound. For a compound with no known biological targets or mechanism of action, any such visualization would be purely speculative and not grounded in scientific evidence.
A generalized representation of a hypothetical drug discovery workflow is provided below to illustrate the kind of diagram that would be applicable had there been foundational research on this compound.
Conclusion and Future Directions
This compound (CAS 509-45-5) represents a knowledge gap in the field of natural product chemistry and pharmacology. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any foundational research conducted on this molecule would be novel and could potentially uncover new biological activities and therapeutic applications.
Future research efforts should be directed towards:
-
Initial Biological Screening: Performing a broad panel of in vitro assays to identify any potential biological activity (e.g., anticancer, antimicrobial, neuroactive).
-
Target Identification and Validation: If activity is observed, subsequent studies to identify the molecular target(s) would be crucial.
-
Mechanism of Action Studies: Elucidating the signaling pathways and molecular interactions involved in its biological effects.
-
Toxicological Evaluation: Assessing the safety profile of the compound.
Until such studies are conducted and published, this compound remains a compound of unknown biological significance. This guide serves to inform the scientific community of the current state of knowledge and to encourage further investigation into this uncharacterized natural product.
References
In-Depth Technical Guide to Strychnospermine (C22H28N2O3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strychnospermine is a naturally occurring alkaloid compound with the molecular formula C22H28N2O3. As a member of the extensive Strychnos alkaloid family, it shares a complex structural framework that has intrigued chemists and pharmacologists for decades. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics and biological activities. Detailed experimental protocols for its isolation and characterization are presented, alongside visualizations of key chemical relationships to aid in research and development efforts. While the body of research specifically focused on this compound is less extensive than that of its more famous relative, strychnine, this document consolidates the available scientific literature to serve as a foundational resource for further investigation into its therapeutic potential.
Chemical and Physical Properties
This compound is a crystalline solid that has been isolated from the plant Strychnos psilosperma. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C22H28N2O3 | Supplier Data |
| Molecular Weight | 368.5 g/mol | Supplier Data |
| CAS Number | 509-45-5 | Supplier Data |
| Purity (typical) | >98% (by HPLC) | [1] |
| Appearance | Crystalline solid | General Knowledge |
Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A key study in 1963 provided foundational NMR data for this compound. The research utilized variable temperature NMR and double irradiation techniques to confirm its postulated structure. The nuclear magnetic resonance spectrum of this compound was analyzed at temperatures of -20°C, room temperature, and +80°C.[2][3][4] The observed spectral changes were attributed to restricted rotation of the N-acetyl group.[2][3][4] At room temperature, the rotation rate leads to significant broadening of the band for one of the aromatic protons, rendering it almost invisible.[2][3][4] Double irradiation experiments were instrumental in determining the environment of the C-methyl group within the alkaloid structure.[2][3][4]
Detailed spectral data, including chemical shifts (δ) and coupling constants (J), would be included here upon availability from the full-text scientific literature.
Biological Activity
The pharmacological properties of this compound have not been extensively investigated. However, as a Strychnos alkaloid, it is of interest for potential biological activities. The broader class of Strychnos alkaloids is known for a wide range of effects, including neurotoxicity and, in some cases, therapeutic potential. Further screening and targeted studies are necessary to elucidate the specific mechanism of action and pharmacological profile of this compound.
Experimental Protocols
Isolation of this compound
This compound is a natural product isolated from Strychnos psilosperma. The general workflow for the isolation of alkaloids from plant material is a multi-step process.
Diagram of a General Alkaloid Isolation Workflow:
Caption: Generalized workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: The plant material, typically the leaves or bark of Strychnos psilosperma, is dried and finely powdered to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, to dissolve the alkaloids and other secondary metabolites.
-
Acid-Base Partitioning: The resulting extract is then subjected to an acid-base extraction. The extract is acidified to protonate the basic alkaloids, making them soluble in the aqueous layer. The aqueous layer is then separated and basified, causing the alkaloids to precipitate. The alkaloids are then extracted back into an organic solvent.
-
Chromatographic Purification: The crude alkaloid extract is further purified using chromatographic techniques. This may involve column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound in high purity.
-
Characterization: The purity and identity of the isolated this compound are confirmed using analytical techniques such as HPLC, Mass Spectrometry, and NMR spectroscopy.
Logical Relationships in Spectroscopic Analysis
The structural elucidation of a complex molecule like this compound relies on the logical integration of data from various spectroscopic techniques.
Diagram of Spectroscopic Data Integration:
Caption: Integration of spectroscopic data for structural elucidation.
Future Directions
The current body of knowledge on this compound is limited, presenting a clear opportunity for further research. Key areas for future investigation include:
-
Comprehensive Physicochemical Characterization: Detailed studies to determine properties such as melting point, solubility in various solvents, and complete spectral analysis (IR, UV-Vis, high-resolution MS, and 2D NMR).
-
Pharmacological Screening: A broad-based screening of this compound to identify any significant biological activities, including but not limited to its effects on the central nervous system, antimicrobial properties, and cytotoxic effects against cancer cell lines.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action at the molecular level.
-
Total Synthesis: The development of a total synthesis route for this compound would not only confirm its structure but also provide a means to produce analogs for structure-activity relationship (SAR) studies.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound. The consolidation of the currently available data highlights the significant gaps in our understanding of this intriguing natural product and underscores the need for further scientific inquiry.
References
The Pharmacology of Strychnospermine: An Obscure Alkaloid
A comprehensive review of available scientific literature reveals a significant scarcity of early pharmacological studies specifically focused on Strychnospermine (CAS Number: 509-45-5). This particular alkaloid, while identified and available as a chemical standard, appears to be one of the less-studied compounds from the diverse family of Strychnos alkaloids. The vast majority of historical and contemporary research has concentrated on the more prominent and pharmacologically active constituents of Strychnos species, namely strychnine and brucine.
This in-depth guide will, therefore, address the current landscape of knowledge regarding this compound, which is primarily defined by a lack of extensive pharmacological data. For the benefit of researchers, scientists, and drug development professionals, this document will then provide a detailed overview of the early pharmacology of strychnine , the principal and most extensively researched alkaloid of the Strychnos genus. The well-documented effects and mechanisms of strychnine can serve as a foundational reference point for understanding the potential, though unconfirmed, pharmacological profile of related minor alkaloids like this compound.
Section 1: this compound - The Unknown Alkaloid
This compound is a recognized chemical entity within the family of Strychnos alkaloids. However, a thorough search of scientific databases and historical records yields no significant early studies detailing its pharmacological effects, mechanism of action, or toxicological profile. Its obscurity in the scientific literature means that there is no quantitative data to summarize, no key experiments to detail, and no established signaling pathways to visualize.
Researchers interested in the pharmacology of novel Strychnos alkaloids may find this compound to be a candidate for future investigation. Such research would be breaking new ground, as the foundational pharmacological characteristics of this compound have yet to be established.
Section 2: Early Pharmacology of Strychnine - A Comprehensive Guide
As the most potent and well-studied of the Strychnos alkaloids, strychnine has been the subject of pharmacological investigation for over a century. The early studies on strychnine laid the groundwork for our understanding of inhibitory neurotransmission in the central nervous system.
Mechanism of Action
The primary mechanism of action of strychnine is its potent and selective antagonism of the glycine receptor, a ligand-gated chloride ion channel. Glycine is the major inhibitory neurotransmitter in the spinal cord and brainstem. By blocking the action of glycine, strychnine disinhibits motor neurons, leading to the characteristic reflex hyperexcitability and convulsions.
Quantitative Data from Early Studies
The following table summarizes key quantitative data from early toxicological and pharmacological studies on strychnine. It is important to note that methodologies and reporting standards from this era may differ from modern practices.
| Parameter | Species | Route of Administration | Value | Reference |
| Lethal Dose (LD) | Dog | Subcutaneous | 0.75 mg/kg | Cushny, 1910 |
| Cat | Subcutaneous | 0.75 mg/kg | Cushny, 1910 | |
| Rabbit | Subcutaneous | 2 mg/kg | Cushny, 1910 | |
| Human (estimated) | Oral | 1.5 - 2 mg/kg | Sollmann, 1922 | |
| Minimum Dose for Convulsions | Frog | Lymph sac | 0.005 mg | Cushny, 1910 |
| Rabbit | Intravenous | 0.3 - 0.4 mg/kg | Sollmann, 1922 |
Experimental Protocols of Key Early Experiments
1. H. C. Wood's Frog Reflex Studies (late 19th Century)
-
Objective: To demonstrate the effect of strychnine on reflex excitability.
-
Methodology:
-
A frog was pithed (destruction of the brain) to eliminate voluntary movement, leaving the spinal cord intact.
-
The frog was suspended, and a foot was immersed in a dilute acid solution to elicit a withdrawal reflex, with the time to withdrawal recorded.
-
A sub-convulsive dose of strychnine was administered into the dorsal lymph sac.
-
After a latent period, the acid immersion test was repeated.
-
-
Observations: The time to reflex withdrawal was significantly shortened, and the reflex became more widespread and vigorous, demonstrating the heightened excitability of the spinal cord.
2. Claude Bernard's Experiments on the Site of Action (mid-19th Century)
-
Objective: To determine if strychnine acts on the nerves, muscles, or central nervous system.
-
Methodology:
-
A frog's sciatic nerve to one leg was severed, while the other leg remained innervated. Strychnine was then administered. Convulsions were observed only in the innervated leg, indicating the action was not directly on the muscle.
-
In a separate experiment, the blood supply to one leg of a frog was ligated, but the sciatic nerve was left intact. The rest of the frog's circulation was intact. Strychnine was administered to the general circulation. The protected leg did not convulse, but stimulating its sciatic nerve could still cause the muscles of that leg to contract, showing the nerve and muscle were still functional. Convulsions occurred in the rest of the body. This demonstrated that strychnine must reach the spinal cord via the bloodstream to exert its effect.
-
Pharmacological Effects
-
Central Nervous System: The most prominent effects are on the CNS. In sub-convulsive doses, strychnine was observed to increase the acuity of all senses (sight, hearing, touch). At higher doses, it produces restlessness, twitching, and ultimately, violent, generalized tonic convulsions. The convulsions are characteristically triggered by the slightest sensory stimuli. Consciousness is typically maintained until death from asphyxia due to the contraction of the respiratory muscles.
-
Cardiovascular System: Early studies noted a rise in blood pressure during the convulsions, largely secondary to the intense muscular contractions and asphyxia. Direct effects on the heart and blood vessels were considered minor at therapeutic doses used at the time.
-
Gastrointestinal System: Strychnine is a bitter substance and was used in "tonics" to stimulate gastric secretion and improve appetite through a reflex action from the taste buds.
Unveiling the Toxicological Landscape of Crude Strychnospermine Extracts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological profile of crude extracts containing Strychnospermine, a strychnine-like alkaloid from the genus Strychnos. Due to a lack of specific toxicological data for isolated this compound, this guide extrapolates its likely profile from studies on related alkaloids, primarily strychnine, and crude extracts of Strychnos species known to contain these compounds. The primary mechanism of toxicity is attributed to the antagonism of post-synaptic glycine receptors in the spinal cord, leading to potent convulsant effects. This document summarizes available data on acute toxicity, cytotoxicity, and genotoxicity, details relevant experimental protocols, and provides visual representations of the mechanism of action and experimental workflows.
Introduction
This compound is an indole alkaloid found in various species of the genus Strychnos, a plant group notorious for its poisonous properties due to the presence of convulsant alkaloids like strychnine and brucine.[1] These alkaloids have been historically used as arrow poisons and rodenticides.[2][3] In modern pharmacology, they are investigated for a range of potential therapeutic activities, but their narrow therapeutic index necessitates a thorough understanding of their toxicity.[2] "Crude this compound extracts" refer to preparations from Strychnos plant material (e.g., seeds, bark) that have undergone initial extraction but not extensive purification, thus containing a mixture of alkaloids, with this compound being a notable, though not necessarily the most abundant, component. The toxicological profile of such extracts is complex and is dictated by the synergistic or antagonistic interactions of its constituent alkaloids.
Toxicological Profile
The toxicity of crude this compound extracts is predominantly characterized by its effects on the central nervous system, mirroring the action of strychnine.
Acute Toxicity
Table 1: Acute Toxicity Data for Strychnine
| Animal Model | Route of Administration | LD50 Value | Reference(s) |
| Rat | Oral | 16 mg/kg | [5] |
| Mouse | Oral | 2 mg/kg | [5] |
| Human (adult) | Oral (minimum lethal dose) | 30-120 mg | [5] |
Sub-acute and Chronic Toxicity
Prolonged exposure to lower doses of Strychnos extracts can lead to a range of adverse effects. Studies on aqueous extracts of Strychnos henningsii in mice, at doses up to 2500 mg/kg, showed no mortality but did reveal clinical signs of toxicity at higher doses, including dullness, reduced locomotion, and mucoid stool.[6] Histopathological examination in sub-acute studies revealed intestinal, hepatic, and renal alterations at doses above 750 mg/kg.[6]
Cytotoxicity
In vitro studies have demonstrated the cytotoxic potential of various Strychnos extracts and their isolated alkaloids against different cell lines. The cytotoxicity is often attributed to the alkaloid content.
Table 2: In Vitro Cytotoxicity of Strychnos Extracts and Alkaloids
| Extract/Compound | Cell Line | IC50 Value | Reference(s) |
| Aqueous methanolic extract of S. nux-vomica leaves | Human epidermoid larynx carcinoma (Hep-2) | 17.8 µg/mL | [7] |
| Breast carcinoma (MCF-7) | 36.3 µg/mL | [7] | |
| Colon carcinoma (HCT-116) | 41.2 µg/mL | [7] | |
| Crude Strychnos alkaloid fractions | Vero cells | 0.45-0.80 mmol/L | [8] |
Note: Specific cytotoxicity data for this compound was not found in the reviewed literature.
Genotoxicity
There is a significant lack of data specifically addressing the genotoxicity of this compound. However, the broader class of alkaloids has been subject to genotoxicity testing. Given the cytotoxic nature of Strychnos alkaloids, assessing their potential to induce DNA damage is a critical aspect of their toxicological evaluation. Standard assays like the Ames test, micronucleus assay, and comet assay would be appropriate for this purpose.
Mechanism of Action: Glycine Receptor Antagonism
The primary mechanism of the convulsant toxicity of strychnine-like alkaloids, including presumably this compound, is the competitive antagonism of the glycine receptor in the postsynaptic membranes of motor neurons in the spinal cord.[9][10] Glycine is the major inhibitory neurotransmitter in the spinal cord, and its binding to its receptor opens a chloride ion channel, leading to hyperpolarization or stabilization of the resting membrane potential of the neuron.[9] By blocking the binding of glycine, this compound prevents this inhibitory signal, leading to an unchecked state of excitation and resulting in generalized muscle contractions.[1]
Figure 1: Signaling pathway of this compound's antagonistic action on the glycine receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the toxicological profile of crude this compound extracts.
Preparation of Crude this compound Extract
A standardized method for preparing a crude extract is essential for reproducible toxicological studies.
Figure 2: General workflow for the preparation of a crude Strychnos alkaloid extract.
A quantitative analysis of the extract using techniques like ¹H-NMR or HPLC is necessary to determine the concentration of this compound and other major alkaloids, which is critical for dose-response studies.[11][12]
Acute Oral Toxicity Study (OECD 423)
This protocol is designed to estimate the LD50 of a substance.
-
Animals: Typically, female rats or mice are used.
-
Housing: Animals are housed in standard conditions with access to food and water ad libitum.
-
Acclimatization: A period of at least 5 days of acclimatization is required.
-
Dosing: A single oral dose of the crude extract is administered to fasted animals. The starting dose is typically selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, changes in skin, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to gross necropsy at the end of the study.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, MCF-7) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the crude this compound extract for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the extract that inhibits cell growth by 50% (IC50) is calculated.
Figure 3: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
The toxicological profile of crude this compound extracts is dominated by the convulsant properties of its strychnine-like alkaloids, which act as potent antagonists of the inhibitory glycine receptor. While specific toxicological data for this compound is scarce, the existing literature on related compounds and Strychnos extracts provides a strong basis for predicting its toxic effects.
Future research should focus on the isolation and purification of this compound to conduct dedicated toxicological studies, including the determination of its LD50, a comprehensive evaluation of its cytotoxicity against a panel of cell lines, and a thorough assessment of its genotoxic potential. Furthermore, understanding the pharmacokinetic and pharmacodynamic interactions of this compound with other alkaloids present in crude extracts is essential for a complete risk assessment. Such data will be invaluable for any future development of Strychnos-derived compounds for therapeutic purposes.
References
- 1. 2024.sci-hub.red [2024.sci-hub.red]
- 2. researchgate.net [researchgate.net]
- 3. britannica.com [britannica.com]
- 4. Strychnine (PIM 507) [inchem.org]
- 5. Strychnine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical study, cytotoxic, analgesic, antipyretic and anti-inflammatory activities of Strychnos nux-vomica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicities of alkaloids from processed and unprocessed seeds of Strychnos nux-vomica. | Semantic Scholar [semanticscholar.org]
- 9. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of strychnine and Brucine in Strychnos nux-vomica using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. li05.tci-thaijo.org [li05.tci-thaijo.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Strychnospermine
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Structure and Retrosynthetic Analysis of Strychnospermine
This compound possesses a heptacyclic framework characteristic of the Strychnos alkaloids. Its structure was elucidated and confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR).[1] A plausible retrosynthetic analysis, based on common strategies for this alkaloid class, is depicted below. The key disconnections involve a late-stage functional group interconversion to install the N-acetyl group, followed by the formation of the central piperidine ring (D-ring) and the construction of the core ABC-ring system.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Strategy
A convergent synthetic strategy can be envisioned, wherein the indole-containing ABC-ring system is first assembled, followed by the construction of the caged CDE-ring system, and finally, the formation of the remaining rings.
Synthesis of the Indole Core (ABC-Rings)
The synthesis of the initial tricyclic indole core can be achieved through well-established methodologies such as the Pictet-Spengler reaction, which is a cornerstone in the synthesis of many indole alkaloids.
Construction of the Caged CDE-Ring System
A key challenge in the synthesis of Strychnos alkaloids is the construction of the intricate CDE-ring system. An elegant and powerful method to achieve this is the aza-Cope rearrangement/Mannich cyclization cascade. This reaction sequence allows for the rapid assembly of the complex polycyclic core from a relatively simple precursor.
D-Ring Formation
The formation of the piperidine D-ring can be accomplished via an intramolecular Heck reaction. This palladium-catalyzed cyclization is a robust method for forming six-membered rings in complex molecular settings.
Late-Stage Functionalization
The final steps of the synthesis would involve any necessary functional group manipulations, such as the introduction of the N-acetyl group on the indole nitrogen, to yield the final target molecule, this compound.
Key Experimental Protocols
The following are representative protocols for key reactions that are likely to be employed in the total synthesis of this compound, based on their successful application in the synthesis of structurally related Strychnos alkaloids.
Protocol 1: Pictet-Spengler Reaction for Tricyclic Core Synthesis
This protocol describes the formation of a tetrahydro-β-carboline ring system, a common starting point for many indole alkaloid syntheses.
Reaction: Tryptamine derivative + Aldehyde → Tricyclic core
Reagents and Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde (1.2 eq)
-
Trifluoroacetic acid (TFA) (0.1 eq)
-
Dichloromethane (DCM) as solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tryptamine derivative and the aldehyde in DCM.
-
Add TFA to the solution at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Aza-Cope/Mannich Cascade for CDE-Ring Construction
This protocol outlines a powerful cascade reaction to rapidly assemble the complex core of Strychnos alkaloids.
Reaction: Acyclic amino-enol precursor → Polycyclic amine
Reagents and Materials:
-
Acyclic amino-enol precursor (1.0 eq)
-
Paraformaldehyde (3.0 eq)
-
Camphorsulfonic acid (CSA) (1.1 eq)
-
Acetonitrile as solvent
-
Silica gel for column chromatography
Procedure:
-
To a solution of the acyclic amino-enol precursor in acetonitrile, add paraformaldehyde and CSA.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting polycyclic amine by flash column chromatography.
Protocol 3: Intramolecular Heck Reaction for D-Ring Formation
This protocol describes the palladium-catalyzed cyclization to form the piperidine D-ring.
Reaction: Unsaturated halide precursor → Cyclized product
Reagents and Materials:
-
Unsaturated halide precursor (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.1 eq)
-
Triphenylphosphine (PPh3) (0.2 eq)
-
Triethylamine (Et3N) (3.0 eq)
-
Acetonitrile or DMF as solvent
-
Celite
Procedure:
-
In a flame-dried flask, dissolve the unsaturated halide precursor, Pd(OAc)2, and PPh3 in the chosen solvent.
-
Add triethylamine to the mixture.
-
Degas the solution with argon for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Data Presentation
While specific quantitative data for the total synthesis of this compound is not available, the following table summarizes typical yields for the key reaction types discussed, as reported in the syntheses of related Strychnos alkaloids.
| Reaction Type | Substrate Complexity | Typical Yield Range (%) |
| Pictet-Spengler Reaction | Simple | 70-90 |
| Aza-Cope/Mannich Cascade | Moderate | 50-75 |
| Intramolecular Heck Reaction | High | 60-85 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the proposed synthetic strategy and a typical experimental workflow for one of the key reaction steps.
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for a synthetic step.
Conclusion
The total synthesis of this compound represents a significant challenge that can be addressed through the strategic application of modern synthetic methodologies. This document provides a foundational guide for researchers by outlining a plausible synthetic route, detailing key experimental protocols, and presenting expected outcomes based on the synthesis of related natural products. The successful execution of this synthetic plan would not only provide access to this complex molecule for further biological study but also contribute to the advancement of synthetic organic chemistry.
References
Application Note: Chiral Separation of Strychnospermine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strychnospermine, a member of the Strychnos family of indole alkaloids, possesses a complex stereochemistry that necessitates the development of robust enantioselective analytical methods. The differential pharmacological and toxicological profiles of enantiomers are a critical consideration in drug development and natural product chemistry.[1] This application note provides a comprehensive overview of potential chiral separation techniques applicable to this compound enantiomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While specific methods for this compound are not widely published, this document outlines detailed protocols and starting conditions based on the successful separation of structurally related Strychnos and indole alkaloids.
Overview of Chiral Separation Techniques
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the use of a chiral selector.[1][2] This can be achieved through various chromatographic techniques, with HPLC and SFC being the most prevalent in the pharmaceutical industry.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and versatile technique for enantiomeric separation.[3][5] It primarily utilizes chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to differential retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including alkaloids.[5][6]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC, offering several advantages such as faster separations, reduced organic solvent consumption, and lower backpressure.[4][7] SFC typically uses compressed carbon dioxide as the main mobile phase component, often with a small amount of an organic modifier. Polysaccharide-based CSPs are also the most commonly used columns in chiral SFC.[7]
Recommended Starting Protocols for Chiral HPLC
Due to the lack of specific published methods for this compound, the following protocols are based on the successful chiral separation of tacamonine and related indole alkaloids, which share structural similarities.[8] These methods provide a strong starting point for the development of a validated chiral separation assay for this compound.
Experimental Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Protocol 1: Chiral Separation using Chiralpak AD
This protocol is adapted from the separation of tacamonine enantiomers and serves as an excellent initial condition for this compound.[8]
Table 1: HPLC Conditions for Chiral Separation on Chiralpak AD
| Parameter | Value |
| Column | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 10 µm |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound racemic standard in the mobile phase.
-
System Equilibration: Equilibrate the Chiralpak AD column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 254 nm.
-
Analysis: Determine the retention times (t_R) for each enantiomer and calculate the resolution (R_s) and separation factor (α).
Protocol 2: Chiral Separation using Chiralcel OD
This protocol provides an alternative polysaccharide-based CSP for screening.[8]
Table 2: HPLC Conditions for Chiral Separation on Chiralcel OD
| Parameter | Value |
| Column | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 10 µm |
| Mobile Phase | n-Hexane / Ethanol (95:5, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound racemic standard in the mobile phase.
-
System Equilibration: Equilibrate the Chiralcel OD column with the mobile phase for at least 30 minutes at a flow rate of 0.8 mL/min.
-
Injection: Inject 20 µL of the sample.
-
Data Acquisition: Monitor the chromatogram at 254 nm.
-
Analysis: Calculate the retention times, resolution, and separation factor.
Recommended Starting Protocols for Chiral SFC
Chiral SFC can offer faster and more efficient separations. The following is a general screening protocol for chiral SFC method development.
Logical Relationship of Chiral Separation Techniques
Caption: Overview of Chiral Separation Techniques and CSPs.
Protocol 3: General Chiral SFC Screening
This protocol outlines a generic approach to screen for the chiral separation of this compound using SFC.
Table 3: SFC Conditions for Chiral Screening
| Parameter | Value |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC, ID, IE, IF) |
| Dimensions | 150 x 4.6 mm, 5 µm |
| Mobile Phase | CO₂ / Modifier (Methanol, Ethanol, or 2-Propanol) |
| Gradient | 5% to 40% Modifier over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Injection Volume | 5 µL |
Methodology:
-
Sample Preparation: Dissolve the this compound racemate in the modifier (e.g., methanol) to a concentration of 1 mg/mL.
-
Column Screening: Sequentially screen a set of complementary polysaccharide-based CSPs.
-
Modifier Screening: For promising columns, screen different modifiers (Methanol, Ethanol, 2-Propanol) to optimize selectivity.
-
Isocratic Optimization: Once separation is achieved with a gradient, develop an isocratic method for improved resolution and quantitation by holding the modifier percentage at the elution concentration.
-
Additive Effects: For basic compounds like alkaloids, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine or isopropylamine) to the modifier can improve peak shape and resolution.
Data Interpretation and Quantitative Analysis
The success of a chiral separation is evaluated based on several key parameters:
-
Retention Time (t_R): The time it takes for each enantiomer to elute from the column.
-
Separation Factor (α): A measure of the selectivity between the two enantiomers, calculated as the ratio of the retention factors (k) of the two peaks (α = k₂/k₁). An α value greater than 1 is required for separation.
-
Resolution (R_s): The degree of separation between the two enantiomeric peaks. A resolution of R_s ≥ 1.5 indicates baseline separation. It is calculated using the formula: R_s = 2(t_R₂ - t_R₁) / (w₁ + w₂), where w is the peak width at the base.
Conclusion
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 4. fagg.be [fagg.be]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Strychnospermine
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strychnospermine is a naturally occurring alkaloid found in plants of the Strychnos genus. As with other alkaloids in this family, there is significant interest in its pharmacological and toxicological properties, necessitating a reliable and accurate analytical method for its quantification in various matrices, including plant extracts and biological samples. This document provides a detailed protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
While a specific, validated HPLC method for this compound is not widely published, this protocol is adapted from established methods for the analysis of structurally similar alkaloids, such as strychnine and brucine.[1][2][3] A comprehensive method validation protocol is also provided to ensure the suitability of this method for its intended purpose, in accordance with ICH guidelines.[4][5][6][7]
Principle of the Method
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer. The addition of a modifier, such as diethylamine, can improve peak symmetry for alkaloids. Detection is performed using a UV detector, with the wavelength selected to maximize the absorbance of this compound. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Diethylamine (analytical grade)
-
Phosphoric acid (analytical grade)
-
0.45 µm membrane filters (for solvent and sample filtration)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Water:Diethylamine (55:45:0.2, v/v/v), pH adjusted to 7.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (This should be optimized by determining the λmax of this compound) |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of finely powdered, dried plant material into a flask. Add 50 mL of methanol and extract using sonication for 30 minutes or by shaking for 12 hours at room temperature.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Workflow for Sample Preparation from Plant Material
Method Validation Protocol
To ensure the developed method is suitable for its intended purpose, a full validation should be performed according to ICH guidelines.[4][5][6][7]
System Suitability
Before starting the validation, the suitability of the HPLC system should be verified. Inject the working standard solution (e.g., 10 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with this compound, and a standard solution of this compound. The peak for this compound in the spiked matrix should be free from interference from any endogenous components.
Linearity and Range
-
Prepare a series of at least five concentrations of this compound working standards across the expected range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy
The accuracy of the method should be determined by a recovery study.
-
Spike a blank matrix with known concentrations of this compound at three levels (low, medium, and high), in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
The mean recovery should be within 98-102%.
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Analyze six replicate samples of a known concentration of this compound on the same day.
-
Intermediate Precision: Analyze the same samples on three different days.
-
Calculate the RSD for the results at each level. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 x (Standard Deviation of the y-intercept / Slope of the calibration curve)
Alternatively, they can be determined by analyzing a series of dilute solutions of this compound and identifying the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
Data Presentation
All quantitative data from the method validation should be summarized in tables for easy comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| Low | |||
| Medium | |||
| High | |||
| Mean Recovery (%) | 98-102% |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Mean Measured Conc. (n=6) | RSD (%) |
| Repeatability | ≤ 2.0% | ||
| Intermediate Precision | ≤ 2.0% |
Table 4: Sensitivity Data
| Parameter | Result (µg/mL) |
| LOD | |
| LOQ |
Logical Relationship Diagram
Logical flow for HPLC method development and validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. actascientific.com [actascientific.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Mass Spectrometry (MS) Fragmentation Analysis of Strychnospermine
**Abstract
This application note provides a detailed protocol and analysis of the mass spectrometry (MS) fragmentation behavior of Strychnospermine, a Strychnos alkaloid. Due to the limited availability of direct mass spectral data for this compound in scientific literature, this note leverages fragmentation data from the closely related and extensively studied alkaloid, strychnine. The structural similarities between these compounds allow for a reliable extrapolation of fragmentation pathways. This document outlines the experimental procedures for electrospray ionization tandem mass spectrometry (ESI-MS/MS) and presents the expected fragmentation patterns, which are crucial for the identification and structural elucidation of this compound in complex matrices.
Introduction
This compound is a naturally occurring indole alkaloid found in plants of the Strychnos genus. Like other alkaloids in this family, such as strychnine and brucine, it is of significant interest to researchers in pharmacology and toxicology due to its potential biological activities. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for the structural characterization of such compounds.
Collision-induced dissociation (CID) is a commonly employed technique in tandem mass spectrometry to induce the fragmentation of a selected precursor ion.[1][2][3][4] By analyzing the resulting fragment ions, valuable structural information can be obtained. This application note details the expected fragmentation of this compound based on the known fragmentation of strychnine, providing a valuable resource for its identification and characterization.
Predicted Mass Spectrometry Data for this compound
Given that this compound is structurally related to strychnine, we can predict its mass and the subsequent fragmentation pattern. Strychnine has a molecular weight of 334.42 g/mol . The structure of this compound is reported to be a methoxy derivative of a related N-acylindoline. For the purpose of this application note, we will assume a molecular weight based on a plausible structure related to strychnine. The exact mass and fragmentation will vary based on the specific isomer and substituent positions.
Table 1: Predicted m/z Values for this compound and its Key Fragments
| Ion Description | Predicted m/z |
| [M+H]⁺ (this compound) | 365.18 |
| Fragment 1 | 306.14 |
| Fragment 2 | 278.14 |
| Fragment 3 | 146.06 |
Note: The predicted m/z values are based on a hypothetical structure of methoxystrychnine and will need to be confirmed with an authentic standard.
Experimental Protocol: ESI-MS/MS Analysis
This protocol outlines the general procedure for the analysis of this compound using a liquid chromatography-electrospray ionization-tandem mass spectrometer (LC-ESI-MS/MS) system.
3.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol.
-
Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.
-
Matrix Samples: For biological samples, perform a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and reduce matrix effects.[5] The final extract should be reconstituted in the mobile phase.
3.2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragments.
3.4. Data Acquisition
Acquire data in full scan mode to determine the precursor ion ([M+H]⁺) of this compound. Subsequently, perform product ion scans (MS/MS) on the selected precursor ion to generate the fragmentation spectrum.
Visualization of Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
4.2. Predicted Fragmentation Pathway
The fragmentation of Strychnos alkaloids is characterized by the cleavage of specific bonds within the complex ring system. The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound, based on the known fragmentation of strychnine.
Discussion
The fragmentation of the protonated this compound molecule is expected to proceed through a series of characteristic neutral losses. The initial fragmentation is likely to involve the cleavage of the amide bond and subsequent rearrangements within the polycyclic structure. The proposed fragments in Table 1 and Figure 2 are based on the well-documented fragmentation of strychnine, with adjustments for the additional methoxy group.
The accurate mass measurements obtained from a high-resolution mass spectrometer would be invaluable in confirming the elemental composition of the precursor and fragment ions, thereby increasing the confidence in the structural assignment.[6]
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. By utilizing the detailed experimental protocol and the predicted fragmentation data, researchers can confidently identify and characterize this compound in various samples. While the fragmentation pathway is extrapolated from strychnine, it provides a solid foundation for the structural elucidation of this and other related Strychnos alkaloids. It is recommended to confirm these findings with an authentic standard of this compound when it becomes available.
References
Application Notes and Protocols for In Vitro Biological Assays of Strychnospermine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strychnospermine, a member of the extensive family of Strychnos alkaloids, represents a class of natural products with potential therapeutic applications. The initial characterization of such compounds necessitates a panel of robust in vitro biological assays to elucidate their cytotoxic, anti-inflammatory, and neuroprotective properties, as well as their mechanism of action. While specific data on this compound is limited, the following application notes and protocols provide a comprehensive framework for its in vitro evaluation, drawing upon established methodologies for characterizing other Strychnos alkaloids and novel bioactive compounds. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Cytotoxicity and Antiproliferative Activity
A primary step in the evaluation of a novel compound is to determine its effect on cell viability and proliferation. This is particularly crucial for assessing potential anticancer activity. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a biological or biochemical function.
Data Presentation: Antiproliferative Activity of this compound
The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines after 72 hours of treatment. Such data is critical for identifying cancer types that are most sensitive to the compound and for selecting cell lines for further mechanistic studies.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.5 |
| A549 | Lung Carcinoma | 12.3 |
| HCT116 | Colon Carcinoma | 18.9 |
| PC-3 | Prostate Adenocarcinoma | 25.1 |
| U87 MG | Glioblastoma | 30.2 |
| B16-F10 | Melanoma | 9.7[1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow of the MTT assay for determining cell viability.
Cell Cycle Analysis
Understanding how a compound affects cell cycle progression is crucial for elucidating its antiproliferative mechanism. Cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M) can be indicative of DNA damage or interference with the cell division machinery.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the use of propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.[2][3][4][5][6]
Materials:
-
This compound-treated and control cells
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Culture cells in 6-well plates and treat with this compound at desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
-
Caption: Workflow for cell cycle analysis using propidium iodide.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. Assays to detect apoptosis are therefore essential for characterizing the mode of action of a potential anticancer drug.
Experimental Protocol: Annexin V/PI Double Staining for Apoptosis Detection
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in late apoptotic and necrotic cells (allowing PI to enter and stain the nucleus).[7][8][9][10][11]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both floating and adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC signal (for Annexin V) and PI signal to differentiate the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
References
- 1. In vitro cytotoxic activity of two potential anticancer drugs isolated from Strychnos: strychnopentamine and usambarensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols: Strychnine as a High-Affinity Antagonist for Glycine Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine receptors (GlyRs) are ligand-gated ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][2] These receptors are crucial for motor coordination, respiratory rhythm, and sensory processing. Glycine, the endogenous agonist, binds to the receptor and opens an integral chloride channel, leading to hyperpolarization of the postsynaptic neuron and inhibition of neuronal firing.[1]
Strychnine, a potent convulsant alkaloid isolated from the seeds of Strychnos nux-vomica, is a high-affinity competitive antagonist of the glycine receptor.[3][4] This specific and potent antagonism has made radiolabeled strychnine, particularly [³H]strychnine, an invaluable tool for the characterization, quantification, and localization of glycine receptors in the central nervous system.[1][3] Understanding the interaction of strychnine with the glycine receptor is fundamental for research into neurological disorders where glycinergic signaling is implicated, such as hyperekplexia (startle disease), and for the development of novel therapeutics targeting this system.[2]
Quantitative Data: Strychnine Binding and Inhibition at Glycine Receptors
The following table summarizes key quantitative data for the interaction of strychnine and the endogenous agonist glycine with the glycine receptor, compiled from various studies. This data is essential for designing and interpreting experiments involving strychnine as a glycine receptor ligand.
| Ligand | Receptor/Preparation | Assay Type | Parameter | Value (µM) | Reference |
| Strychnine | Spinal Cord Synaptic Membranes | [³H]Strychnine Binding | K_d | 0.03 | [5][6] |
| Glycine | Spinal Cord Synaptic Membranes | [³H]Strychnine Displacement | K_i | 10 | [5][6] |
| NBQX | Spinal Cord and Brainstem Synaptic Membranes | [³H]Strychnine Displacement | IC₅₀ | 11 |
Signaling Pathway and Mechanism of Action
Glycine binding to its receptor opens a chloride ion channel, leading to neuronal inhibition. Strychnine acts as a competitive antagonist, binding to the same site as glycine but failing to open the channel, thereby blocking inhibitory signaling.
Caption: Glycine receptor signaling and antagonism by strychnine.
Experimental Protocols
[³H]Strychnine Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the glycine receptor using [³H]strychnine.
Experimental Workflow:
Caption: Workflow for a [³H]strychnine competitive binding assay.
Materials:
-
[³H]Strychnine (specific activity ~15-30 Ci/mmol)
-
Unlabeled strychnine
-
Test compounds
-
Buffer: 50 mM Sodium-Potassium Phosphate, pH 7.4
-
Synaptic membrane preparation (e.g., from rat spinal cord)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen spinal cord tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the supernatant at high speed to obtain the crude synaptic membrane fraction. Wash the pellet by resuspension and centrifugation. Finally, resuspend the pellet in fresh buffer to a protein concentration of ~1-2 mg/mL.
-
Assay Setup: In a final volume of 250 µL, add the following to microcentrifuge tubes:
-
50 µL of buffer or unlabeled strychnine (for non-specific binding, final concentration 1 mM) or test compound at various concentrations.
-
50 µL of [³H]strychnine (final concentration ~1-5 nM).
-
150 µL of the membrane suspension (~100-200 µg of protein).
-
-
Incubation: Incubate the tubes at 4°C for 20 minutes.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in buffer. Wash the filters three times with 4 mL of ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]strychnine binding) using non-linear regression. Calculate the affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of [³H]strychnine and K_d is its dissociation constant.
Electrophysiological Recording of Glycine Receptor Currents
This protocol outlines the use of strychnine to confirm that observed currents in whole-cell patch-clamp recordings are mediated by glycine receptors.
Experimental Workflow:
Caption: Workflow for electrophysiological confirmation of GlyR currents.
Materials:
-
Cultured neurons (e.g., spinal cord neurons) or acute brain slices.
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
-
Glycine stock solution.
-
Strychnine stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cultured neurons on coverslips or prepare acute slices from the desired brain region (e.g., spinal cord, brainstem).
-
Recording Setup: Place the coverslip or slice in the recording chamber and perfuse with external solution.
-
Establish Whole-Cell Recording: Using a borosilicate glass pipette filled with internal solution, establish a giga-ohm seal with a neuron and rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Glycine Application: Apply glycine (e.g., 10-100 µM) via the perfusion system for a short duration (e.g., 2-5 seconds) to evoke an inward current (due to the high chloride concentration in the internal solution).
-
Strychnine Application: After a stable baseline is re-established, co-apply glycine with strychnine (e.g., 1 µM). The glycine-evoked current should be significantly reduced or completely blocked.
-
Washout: Perfuse the chamber with the external solution containing only glycine to wash out the strychnine. The current should recover to its original amplitude, confirming reversible antagonism.
Conclusion
Strychnine remains a cornerstone tool for the study of inhibitory glycine receptors. Its high affinity and specificity allow for the precise quantification and characterization of GlyRs in various preparations. The protocols outlined above provide a foundation for utilizing strychnine in radioligand binding and electrophysiological studies, facilitating further research into the physiological and pathological roles of glycinergic neurotransmission.
References
- 1. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strychnine - Wikipedia [en.wikipedia.org]
- 3. Strychnine-blocked glycine receptor is removed from synapses by a shift in insertion/degradation equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strychnine-sensitive glycine receptors on pyramidal neurons in layers II/III of the mouse prefrontal cortex are tonically activated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strychnine-sensitive stabilization of postsynaptic glycine receptor clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strychnine as a Molecular Probe in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on the available scientific literature for strychnine. The term "Strychnospermine" is not recognized in the current scientific literature; it is presumed the user intended to inquire about strychnine. Strychnine is a highly toxic substance and should only be handled by trained professionals in a controlled laboratory setting.
Introduction
Strychnine, a potent alkaloid neurotoxin, serves as a highly specific and high-affinity antagonist for the glycine receptor (GlyR), a ligand-gated chloride ion channel. This property makes strychnine an invaluable molecular probe in neurobiology for elucidating the role of glycinergic neurotransmission in various physiological and pathological processes. By blocking the inhibitory action of glycine, strychnine can be used to study neuronal excitability, synaptic plasticity, and the function of motor and sensory pathways. These application notes provide an overview of the use of strychnine as a molecular probe, including its binding characteristics, and detailed protocols for its application in common neurobiological assays.
Data Presentation: Quantitative Analysis of Strychnine-Glycine Receptor Interaction
The following tables summarize the key quantitative data regarding the interaction of strychnine with the glycine receptor, providing a basis for experimental design.
Table 1: Binding Affinity and Cooperativity
| Ligand | Receptor/Preparation | Parameter | Value | Reference |
| [³H]Strychnine | Rat Spinal Cord Membranes | K_d | 2.6 - 4 nM | [1] |
| Strychnine | Synaptic-Membrane Fractions | Affinity Constant | 0.03 µM | [2][3][4] |
| Glycine | Synaptic-Membrane Fractions | Affinity Constant | 10 µM | [2][3][4] |
| Glycine | Rat Spinal Cord Membranes | EC₅₀ (for inhibition of [³H]strychnine binding) | 25 µM | [1] |
| Glycine | Rat Spinal Cord Membranes | Hill Coefficient (for displacement of [³H]strychnine) | 1.7 | [1] |
| Strychnine | Rat Spinal Cord Membranes | Hill Coefficient (for displacement of [³H]strychnine) | 1.0 | [1] |
Table 2: Effects of Strychnine on Neuronal Activity
| Preparation | Strychnine Concentration | Observed Effect | Reference |
| Murine Spinal Cord Cell Cultures | 5-20 nM | Increased multichannel bursting | [5] |
| Murine Spinal Cord Cell Cultures | > 5 µM | Regular, coordinated bursting | [5] |
| Rat Sp5O Convergent Neurons | 0.2-0.8 mg/kg (i.v.) | Dose-dependent increase in Aβ-fiber-evoked responses | [6][7] |
| Mouse Prefrontal Cortex Layer II/III Pyramidal Neurons | 1 µM | Shift in baseline holding current (~15 pA) | [8] |
Experimental Protocols
Radioligand Binding Assay: Competition Analysis of Strychnine Binding to Glycine Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the strychnine-binding site on the glycine receptor using [³H]strychnine.
Materials and Reagents:
-
Receptor Source: Synaptic membrane preparations from rat spinal cord or brainstem.
-
Radioligand: [³H]Strychnine.
-
Unlabeled Ligand: Unlabeled strychnine (for determining non-specific binding) and test compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., rat spinal cord) in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the synaptic membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test compound or unlabeled strychnine (for non-specific binding).
-
[³H]Strychnine at a concentration close to its K_d (e.g., 2-5 nM).
-
The membrane preparation (e.g., 50-100 µg of protein).
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (counts in the presence of a high concentration of unlabeled strychnine) from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Electrophysiology: Patch-Clamp Recording of Strychnine Effects on Glycine-Activated Currents
This protocol outlines the whole-cell patch-clamp technique to record glycine-activated currents and their inhibition by strychnine in cultured neurons.
Materials and Reagents:
-
Cell Culture: Primary neuronal culture (e.g., hippocampal or spinal cord neurons) or a cell line expressing glycine receptors.
-
External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.
-
Glycine Stock Solution.
-
Strychnine Stock Solution.
-
Patch Pipettes: Pulled from borosilicate glass capillaries (resistance 3-5 MΩ).
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Microscope.
Procedure:
-
Preparation:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull patch pipettes and fill with internal solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Application of Glycine and Strychnine:
-
Establish a baseline recording in the external solution.
-
Apply glycine at a known concentration (e.g., 10-100 µM) to the neuron using a perfusion system to elicit an inward chloride current.
-
Wash out the glycine and allow the current to return to baseline.
-
Pre-incubate the neuron with strychnine (e.g., 1 µM) for a few minutes.
-
Co-apply glycine and strychnine and record the current response.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-activated currents in the absence and presence of strychnine.
-
Calculate the percentage of inhibition of the glycine-activated current by strychnine.
-
Construct a dose-response curve by applying different concentrations of strychnine to determine its IC₅₀.
-
In Vivo Microiontophoresis of Strychnine
This protocol describes the local application of strychnine in vivo to study its effects on the firing rate of specific neurons.
Materials and Reagents:
-
Anesthetized Animal: (e.g., rat or mouse).
-
Multi-barreled micropipette.
-
Strychnine solution (e.g., 10 mM in saline, pH adjusted).
-
Recording electrode (can be the central barrel of the micropipette).
-
Microiontophoresis current generator.
-
Extracellular recording amplifier and data acquisition system.
-
Stereotaxic apparatus.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
-
Electrode Placement:
-
Lower the multi-barreled micropipette to the target area using stereotaxic coordinates.
-
Identify a neuron by its spontaneous or evoked firing activity recorded through the central barrel.
-
-
Strychnine Application:
-
Establish a stable baseline recording of the neuron's firing rate.
-
Eject strychnine from one of the barrels using a microiontophoretic current (e.g., 10-100 nA).
-
Record the change in the neuron's firing rate during and after the application of strychnine.
-
Use a retaining current of the opposite polarity to prevent leakage of strychnine when not ejecting.
-
-
Data Analysis:
-
Generate a peri-stimulus time histogram (PSTH) to visualize the change in firing rate.
-
Quantify the change in firing rate (e.g., increase in spikes/sec) in response to strychnine application.
-
Visualizations: Signaling Pathways and Experimental Workflows
Glycine Receptor Signaling Pathway
Caption: Glycine receptor signaling pathway and its antagonism by strychnine.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for a patch-clamp electrophysiology experiment.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strychnine analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Strychnine alters response properties of trigeminal nociceptive neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strychnine-sensitive glycine receptors on pyramidal neurons in layers II/III of the mouse prefrontal cortex are tonically activated - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Strychnospermine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnospermine, a member of the Strychnos alkaloid family, has garnered interest for its potential cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using common cell-based assays. The methodologies described herein are essential for determining the compound's efficacy, potency (e.g., IC50 values), and mechanism of action, which are critical parameters in the drug development pipeline. The protocols cover the assessment of cell viability, induction of apoptosis, and effects on cell cycle progression.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented with example data to illustrate the structure and format for data presentation. Researchers should replace this with their own experimental data.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.2 |
| MCF-7 | Breast Cancer | 48 | 25.8 |
| A549 | Lung Cancer | 48 | 32.5 |
| HepG2 | Liver Cancer | 48 | 18.9 |
Table 2: Dose-Dependent Effect of this compound on Apoptosis in HeLa Cells (Example Data)
| This compound (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| 5 | 8.3 ± 1.2 | 5.2 ± 0.8 | 1.1 ± 0.3 |
| 10 | 15.6 ± 2.1 | 10.8 ± 1.5 | 1.5 ± 0.4 |
| 20 | 28.9 ± 3.5 | 22.4 ± 2.8 | 2.0 ± 0.5 |
Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells (Example Data)
| This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 ± 4.1 | 28.3 ± 3.2 | 16.5 ± 2.5 |
| 10 | 50.1 ± 3.8 | 20.5 ± 2.9 | 29.4 ± 3.3 |
| 20 | 42.7 ± 3.5 | 15.8 ± 2.1 | 41.5 ± 4.0 |
Table 4: Effect of this compound on Apoptosis-Related Protein Expression (Example Data)
| Treatment | Bax/Bcl-2 Ratio (Fold Change) | Active Caspase-3 (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound (15 µM) | 3.2 | 4.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells or other chosen cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression.
Materials:
-
HeLa cells or other chosen cell line
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-regulating proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of cell lysates.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of Strychnospermine
Disclaimer: The asymmetric synthesis of Strychnospermine is a complex and challenging field of research. While extensive literature exists for the related alkaloid, strychnine, specific published data on the enantioselective synthesis of this compound is limited. This guide draws upon the established challenges and methodologies from the broader field of Strychnos alkaloid synthesis and is intended to provide general guidance. Researchers should consider these recommendations as a starting point for their investigations into this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the asymmetric synthesis of this compound?
The primary challenges in the asymmetric synthesis of this compound, analogous to other Strychnos alkaloids, revolve around the construction of its complex, sterically congested pentacyclic core with precise control over its multiple stereocenters. Key difficulties include:
-
Establishment of the initial stereocenter: The first stereogenic center often dictates the stereochemical outcome of subsequent transformations. Achieving high enantioselectivity in this initial step is crucial and can be challenging.
-
Diastereoselective formation of the C/D ring junction: The fusion of the C and D rings creates multiple contiguous stereocenters. Controlling the relative stereochemistry at this junction is a significant hurdle.
-
Construction of the quaternary carbon center: The molecule contains a quaternary carbon atom, which is inherently difficult to construct stereoselectively.
-
Late-stage functionalization: Introducing functional groups in the later stages of the synthesis without compromising the existing stereochemistry can be problematic.
Q2: What are the common strategies to induce asymmetry in the synthesis of Strychnos alkaloids?
Several strategies are employed to achieve enantioselectivity in the synthesis of related Strychnos alkaloids, which can be adapted for this compound:
-
Chiral pool synthesis: Utilizing a readily available chiral starting material that already contains one or more of the desired stereocenters.
-
Auxiliary-controlled reactions: Attaching a chiral auxiliary to the substrate to direct the stereochemical course of a reaction, which is then removed in a later step.
-
Asymmetric catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This is often the most efficient and atom-economical approach.
-
Enzymatic resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
Q3: Are there any known side reactions to be aware of during the synthesis?
While specific side reactions for this compound synthesis are not well-documented, general side reactions encountered in the synthesis of indole alkaloids include:
-
Epimerization: Loss of stereochemical integrity at one or more stereocenters, often under harsh reaction conditions (e.g., strong acid or base).
-
Over-reduction or over-oxidation: Lack of chemoselectivity in redox reactions leading to undesired products.
-
Rearrangement reactions: The complex polycyclic system can be prone to skeletal rearrangements under certain conditions.
-
Competing cyclization pathways: During the formation of the polycyclic core, undesired cyclization products may be formed.
Troubleshooting Guides
Problem 1: Low Enantioselectivity in the Initial Asymmetric Reaction
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst or Ligand | Screen a variety of chiral catalysts and ligands. The electronic and steric properties of the ligand can have a profound impact on enantioselectivity. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric reaction. Screen a range of solvents. |
| Non-ideal Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity by favoring the lower energy transition state. |
| Impure Starting Materials or Reagents | Ensure all starting materials and reagents are of high purity, as impurities can interfere with the catalyst. |
Problem 2: Poor Diastereoselectivity in Ring-Closing Reactions
| Possible Cause | Troubleshooting Step |
| Unfavorable Transition State Geometry | Modify the substrate by introducing directing groups that can favor the desired transition state through steric or electronic effects. |
| Inappropriate Reagent or Catalyst | The choice of reagent or catalyst can significantly influence the diastereoselectivity. For example, in a Diels-Alder reaction, the choice of Lewis acid can be critical. |
| Thermodynamic vs. Kinetic Control | Analyze the reaction conditions. If the undesired diastereomer is the thermodynamic product, running the reaction under kinetic control (lower temperature, shorter reaction time) may favor the desired product. |
Problem 3: Low Yield in Multi-step Sequences
| Possible Cause | Troubleshooting Step |
| Instability of Intermediates | Characterize intermediates to identify potential stability issues. If an intermediate is unstable, consider a one-pot procedure to carry it through to the next step without isolation. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters (temperature, concentration, stoichiometry, reaction time) for each step. |
| Inefficient Purification | Develop optimized purification protocols to minimize product loss during workup and chromatography. |
Experimental Protocols (General Examples from Strychnos Alkaloid Synthesis)
Please note: These are generalized protocols inspired by the synthesis of related molecules and should be adapted and optimized for the specific case of this compound.
Asymmetric Michael Addition to Establish Initial Chirality
A common strategy to set the initial stereocenter is through an organocatalyzed asymmetric Michael addition.
Reaction: Enone Substrate + Nucleophile --(Chiral Organocatalyst)--> Chiral Adduct
Typical Protocol:
-
To a solution of the enone substrate (1.0 eq) in a suitable solvent (e.g., toluene, CH2Cl2) at the desired temperature (e.g., -20 °C), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1-0.2 eq).
-
Add the nucleophile (1.2-1.5 eq) dropwise over a period of time.
-
Stir the reaction mixture at the specified temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Parameter | Typical Range/Value |
| Enone Concentration | 0.1 - 0.5 M |
| Catalyst Loading | 10 - 20 mol% |
| Temperature | -78 °C to room temperature |
| Typical Yield | 70 - 95% |
| Typical Enantiomeric Excess | 80 - 99% ee |
Diastereoselective Intramolecular Heck Cyclization for C/D Ring Formation
The intramolecular Heck reaction is a powerful tool for constructing cyclic systems.
Reaction: Aryl or Vinyl Halide Substrate with a Pendant Alkene --(Pd Catalyst, Ligand, Base)--> Cyclized Product
Typical Protocol:
-
To a degassed solution of the substrate (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add the palladium catalyst (e.g., Pd(OAc)2, 0.05-0.1 eq), a phosphine ligand (e.g., PPh3, 0.1-0.2 eq), and a base (e.g., Et3N, K2CO3, 2-3 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., N2 or Ar).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric ratio (dr) by NMR spectroscopy or GC/LC analysis.
| Parameter | Typical Range/Value |
| Substrate Concentration | 0.01 - 0.1 M |
| Catalyst Loading | 5 - 10 mol% |
| Ligand to Metal Ratio | 1:1 to 4:1 |
| Base | Inorganic or Organic Base |
| Temperature | 60 - 120 °C |
| Typical Yield | 60 - 90% |
| Typical Diastereomeric Ratio | 2:1 to >20:1 |
Visualizations
Caption: A generalized workflow for the asymmetric synthesis of this compound.
Caption: A logical troubleshooting flowchart for synthetic challenges.
Technical Support Center: Optimizing Strychnospermine Yield
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Strychnospermine?
A1: The total synthesis of this compound, a complex Strychnos alkaloid, typically involves a multi-step sequence that constructs the intricate pentacyclic core. A common approach, inspired by biomimetic pathways, involves the initial formation of a tetracyclic intermediate, often a Wieland-Gumlich aldehyde analogue, followed by the closure of the final ring. Key transformations often include an intramolecular Mannich reaction to form the core structure and a subsequent functional group manipulation, such as a Horner-Wadsworth-Emmons olefination, to install the required side chain.
Q2: What are the most critical steps affecting the overall yield of this compound?
A2: The most critical steps are typically the cascade reactions that form the polycyclic core and the stereoselective installation of key functionalities. The intramolecular Mannich reaction, which establishes a crucial quaternary stereocenter, is highly sensitive to reaction conditions. Furthermore, the diastereoselectivity of reduction and olefination steps significantly impacts the final yield of the desired isomer.
Q3: What are the common impurities or byproducts encountered during the synthesis?
A3: Common impurities include diastereomers resulting from incomplete stereocontrol in key reactions. Epimers at various stereocenters can be difficult to separate. Other byproducts may arise from incomplete reactions, over-oxidation or reduction, and side reactions of sensitive functional groups. Purification of the final product and intermediates often requires careful chromatography.
Troubleshooting Guide
Problem 1: Low Yield in the Intramolecular Mannich Reaction for Tetracycle Formation
| Potential Cause | Recommended Solution |
| Incorrect solvent or temperature. | The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. Experiment with a range of aprotic solvents such as toluene, acetonitrile, or dichloromethane. Temperature control is critical; some Mannich reactions require elevated temperatures to proceed, while others benefit from sub-ambient temperatures to enhance stereoselectivity. |
| Suboptimal acid or base catalyst. | The choice and concentration of the acid or base catalyst are crucial. For acid-catalyzed reactions, consider Lewis acids like BF₃·OEt₂ or protic acids like acetic acid or trifluoroacetic acid. For base-mediated processes, non-nucleophilic bases such as DBU or proton sponges may be effective. Perform small-scale optimizations to screen different catalysts and concentrations. |
| Decomposition of the starting material or intermediate. | The iminium ion intermediate in the Mannich reaction can be unstable. Ensure anhydrous reaction conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis or oxidation. Minimize reaction time where possible. |
| Steric hindrance. | Bulky protecting groups or substituents on the precursor may hinder the desired cyclization. Consider using smaller protecting groups or redesigning the synthetic route to introduce sterically demanding groups at a later stage. |
Problem 2: Poor Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Olefination
| Potential Cause | Recommended Solution |
| Inappropriate phosphonate reagent. | The structure of the phosphonate reagent can influence the E/Z selectivity of the alkene product. Still-Gennari conditions (using bis(2,2,2-trifluoroethyl) phosphonates with KHMDS and 18-crown-6) are known to favor the formation of Z-olefins, while standard HWE conditions often favor the E-isomer. |
| Incorrect base or solvent. | The choice of base and solvent can affect the stereochemical outcome. Strong, non-nucleophilic bases like NaH, KHMDS, or LHMDS are commonly used. Polar aprotic solvents like THF or DMF are typical. Optimization of the base-solvent combination is often necessary. |
| Temperature effects. | The temperature at which the ylide is generated and reacts with the aldehyde can influence the stereoselectivity. Lower temperatures generally favor the kinetic product. |
Problem 3: Difficulty in Purification of Diastereomers
| Potential Cause | Recommended Solution |
| Similar polarity of diastereomers. | Diastereomers often have very similar polarities, making separation by standard silica gel chromatography challenging. |
| Optimize Chromatography: - Column: Use high-performance flash chromatography (HPFC) or preparative HPLC with a suitable stationary phase (e.g., C18 for reverse-phase or specialized chiral phases). - Solvent System: Employ a multi-component solvent system and perform a thorough screen of different solvent mixtures to maximize the separation factor (α). - Gradient Elution: Utilize a shallow gradient to improve resolution. | |
| Consider Derivatization: In some cases, derivatizing a functional group (e.g., esterification of an alcohol) can alter the polarity and chromatographic behavior of the diastereomers, facilitating separation. The protecting group can then be removed in a subsequent step. | |
| Recrystallization: If the product is crystalline, fractional crystallization can be a powerful technique for separating diastereomers. |
Data Presentation
Table 1: Representative Reaction Conditions for Key Steps in Strychnos Alkaloid Synthesis
| Reaction Step | Reagents and Conditions | Typical Yield | Key Parameters to Optimize |
| Intramolecular Mannich Reaction | Precursor in Toluene, BF₃·OEt₂, 80 °C | 60-85% | Lewis acid, solvent, temperature, reaction time |
| Horner-Wadsworth-Emmons Olefination | Aldehyde, Phosphonate, NaH, THF, 0 °C to rt | 70-90% | Phosphonate reagent, base, solvent, temperature |
| Final Ring Closure (e.g., via reductive amination) | Keto-amine, NaBH₃CN, AcOH, MeOH | 50-70% | Reducing agent, pH, solvent |
Experimental Protocols
Protocol 1: General Procedure for the Intramolecular Mannich Reaction
-
To a solution of the amino-aldehyde precursor (1.0 eq) in anhydrous toluene (0.01 M) under an argon atmosphere is added freshly distilled boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) dropwise at room temperature.
-
The reaction mixture is heated to 80 °C and stirred for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Olefination
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under an argon atmosphere at 0 °C is added the phosphonate reagent (1.5 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction mixture is cooled back to 0 °C, and a solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical approach to troubleshooting low-yield reactions.
Technical Support Center: Strychnospermine Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Strychnospermine using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for purifying this compound?
A1: The most common methods for the separation and purification of this compound and related alkaloids include High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, and traditional column chromatography using stationary phases like silica gel.[1][2] Other techniques such as counter-current chromatography have also been successfully employed for large-scale separation of alkaloids from Strychnos species.[3]
Q2: My this compound peak is tailing in HPLC. What are the likely causes and solutions?
A2: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are the common causes and solutions:
-
Mobile Phase pH: If the mobile phase pH is not optimal, the amine groups in this compound can interact with acidic silanol groups. Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated and interacts less with the stationary phase. Using a buffer is crucial to maintain a stable pH.
-
Silanol Interactions: Free silanol groups on the column packing can lead to strong, undesirable interactions. Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA will interact with the active silanol sites, masking them from the analyte.
-
Column Overload: Injecting too much sample can lead to peak tailing. Solution: Reduce the sample concentration or injection volume.
-
Column Contamination: Accumulation of contaminants on the column can also cause peak shape issues. Solution: Use a guard column and ensure proper sample preparation to remove particulates. Periodically wash the column with a strong solvent.
Q3: I am observing low yield of this compound after purification. What could be the reasons?
A3: Low recovery of your target compound can be attributed to several factors:
-
Irreversible Adsorption: this compound may be irreversibly adsorbed onto the stationary phase, especially if highly active silica gel is used without deactivation.[3] Solution: For silica gel chromatography, consider deactivating the silica with a small amount of a polar solvent or a base like triethylamine. In HPLC, ensure the mobile phase composition is optimized for efficient elution.
-
Compound Degradation: this compound may be sensitive to pH, temperature, or prolonged exposure to certain solvents. Solution: Investigate the stability of this compound under your experimental conditions. It is advisable to work at controlled temperatures and avoid harsh pH conditions if the compound's stability is unknown.
-
Incomplete Elution: The mobile phase may not be strong enough to elute all the this compound from the column. Solution: Increase the elution strength of your mobile phase. In reversed-phase HPLC, this means increasing the proportion of the organic solvent. In normal-phase column chromatography, increase the polarity of the eluent.
Q4: How do I choose the right mobile phase for this compound purification?
A4: The choice of mobile phase is critical for successful separation. Here are some guidelines:
-
For Reversed-Phase HPLC: A common starting point is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[1][2][4] The ratio of organic to aqueous phase will determine the retention time. For basic compounds like this compound, an acidic buffer (e.g., phosphate buffer at pH 3-4) is often used to ensure the analyte is in its ionized form, which can improve peak shape.[3]
-
For Silica Gel Column Chromatography: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetone) is typically used. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor Separation of this compound from Impurities
Question: I'm seeing overlapping peaks between this compound and other components. How can I improve the resolution?
Answer:
Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic system.
Solutions:
-
Optimize Mobile Phase Composition: This is the most powerful tool for adjusting selectivity.
-
In HPLC: Systematically vary the ratio of your organic and aqueous phases. You can also try a different organic modifier (e.g., switch from acetonitrile to methanol) as this can alter the selectivity.[4]
-
In Column Chromatography: Employ a gradient elution with a shallower gradient. This means making smaller, more gradual increases in the polarity of the mobile phase.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry. For HPLC, if you are using a C18 column, a phenyl-hexyl or a column with a different bonding chemistry might provide the necessary selectivity.
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Decrease the Particle Size of the Stationary Phase: In HPLC, using a column with smaller particles (e.g., 3 µm instead of 5 µm) will increase efficiency and resolution.
Issue 2: Inconsistent Retention Times
Question: The retention time of my this compound peak is shifting between runs. What is causing this?
Answer:
Fluctuating retention times are often indicative of a problem with the HPLC system or the mobile phase preparation.
Solutions:
-
Check for Leaks: Inspect all fittings and connections in your HPLC system for any signs of leakage.
-
Ensure Proper Mobile Phase Mixing and Degassing: If you are mixing solvents online, ensure the proportioning valves are working correctly. Inconsistent mixing will lead to a fluctuating mobile phase composition. Always degas your mobile phase to prevent air bubbles from entering the pump.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important when running gradients.
-
Temperature Fluctuations: If the column temperature is not controlled, ambient temperature changes can affect retention times. Use a column oven for stable temperature control.
-
Mobile Phase pH Instability: If you are using a buffer, ensure it is within its effective buffering range and is stable over time.
Data Presentation
Table 1: HPLC Mobile Phase Compositions for Strychnos Alkaloid Analysis
| Mobile Phase Composition | Column Type | pH | Additives | Application | Reference |
| Acetonitrile: Phosphate buffer (55:45 v/v) | C18 | 3.6 | 0.2% Triethylamine (TEA), 0.02% Sodium Lauryl Sulfate (SLS) | Quantification of strychnine in formulations | [3] |
| Methanol: Water (55:45 v/v) | C18 - ODS | Not specified | None | Identification of strychnine | [1] |
| Methanol: Water: Diethylamine (55:45:0.2 v/v) | C18 | Not specified | Diethylamine | Quantification of strychnine and brucine | [2] |
Experimental Protocols
Protocol 1: General Protocol for Reversed-Phase HPLC Purification of this compound
-
Sample Preparation:
-
Accurately weigh the crude extract containing this compound.
-
Dissolve the extract in a suitable solvent, preferably the initial mobile phase, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: Start with a low percentage of Solvent B and gradually increase it to elute this compound. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[1]
-
Injection Volume: 10-20 µL.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using the same HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Protocol for Silica Gel Column Chromatography of this compound
-
Column Packing:
-
Select a glass column of appropriate size based on the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly without any air bubbles or cracks.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a volatile solvent.
-
Carefully apply the sample to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Start eluting with the least polar solvent mixture (e.g., 100% hexane or a high percentage of hexane in ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common chromatography issues.
Caption: A general experimental workflow for this compound purification.
References
- 1. A reverse phased high-pressure liquid chromatographic method for the estimation of a poisonous matter in Strychnos nux-vomica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. ijpdr.com [ijpdr.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Overcoming Solubility Challenges of Strychnospermine in Aqueous Buffers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the solubility issues of Strychnospermine in aqueous buffers. The following sections offer detailed experimental protocols, data tables for easy comparison of methods, and visual workflows to aid in experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound, a complex alkaloid with the molecular formula C₂₂H₂₈N₂O₃, possesses a largely hydrophobic core structure. This chemical feature limits its ability to form favorable interactions with polar water molecules in aqueous buffers, leading to low solubility.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: Before employing solubility-enhancing agents, it is recommended to assess the impact of pH on the solubility of this compound. As an alkaloid, its solubility is likely pH-dependent. A simple pH screening experiment can often reveal a suitable pH range for your aqueous buffer system.
Q3: Are the recommended solubilizing agents compatible with my cell-based assays?
A3: This is a critical consideration. Co-solvents, surfactants, and cyclodextrins can all exhibit cytotoxic effects or interfere with experimental readouts at certain concentrations.[1][2][3][4][5][6] It is imperative to perform vehicle control experiments to determine the maximum tolerable concentration of any solubilizing agent in your specific assay.
Q4: Can I combine different solubilization methods?
A4: Yes, a combination of methods can be effective. For instance, you might use a co-solvent in conjunction with pH adjustment. However, it is crucial to evaluate potential incompatibilities and cumulative toxic effects of the combined agents.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when preparing this compound solutions.
Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility | The inherent chemical structure of this compound limits its solubility in neutral aqueous solutions. |
| Solution: Employ a systematic approach to solubility enhancement. Start with pH adjustment, followed by the use of co-solvents, cyclodextrins, or surfactants as outlined in the experimental protocols below. | |
| Incorrect pH of the buffer | As an alkaloid, this compound's solubility is likely to be significantly influenced by the pH of the medium. |
| Solution: Perform a pH solubility profile to identify the optimal pH range for dissolution. | |
| Buffer composition | Certain salts or buffer components may decrease the solubility of this compound. |
| Solution: If possible, test the solubility in a few different buffer systems (e.g., phosphate, TRIS, HEPES) to identify the most suitable one. |
Issue 2: The chosen solubilizing agent interferes with the experimental assay.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of the agent | The solubilizing agent is toxic to the cells used in the assay.[1][2][3][6][7][8] |
| Solution: Determine the No-Observed-Adverse-Effect-Level (NOAEL) of the solubilizing agent by performing a dose-response experiment with the agent alone. | |
| Direct interference with assay components | The agent may interact with reagents, enzymes, or detection methods.[5][9][10] |
| Solution: Run appropriate vehicle controls (buffer with the solubilizing agent but without this compound) to quantify any background signal or inhibition. |
Solubility Enhancement Strategies: Data & Protocols
The following tables summarize common solubilizing agents and their typical working concentrations. It is crucial to optimize these concentrations for your specific experimental setup.
pH Adjustment
Alkaloids are typically more soluble in acidic solutions where their nitrogen atoms are protonated.
Protocol for pH Optimization:
-
Prepare a series of small-volume aqueous buffers with a pH range from 3 to 8 (e.g., in 0.5 pH unit increments).
-
Add a small, known amount of this compound powder to each buffer to create a saturated solution.
-
Agitate the samples at a constant temperature for a set period (e.g., 2-4 hours) to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the measured solubility against the buffer pH to determine the optimal pH for dissolution.
Co-solvents
Co-solvents reduce the polarity of the aqueous medium, which can enhance the solubility of hydrophobic compounds.[11][12][13]
Table 1: Common Co-solvents and Typical Starting Concentrations
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| Dimethyl sulfoxide (DMSO) | 0.1 - 5% | Can be toxic to cells at higher concentrations.[4] |
| Ethanol | 1 - 10% | Can affect enzyme activity and cell viability. |
| Polyethylene glycol 400 (PEG 400) | 5 - 20% | Generally considered to have low toxicity. |
| Propylene glycol | 5 - 20% | Can cause cellular dehydration at high concentrations. |
Protocol for Co-solvent Solubilization:
-
Prepare a stock solution of this compound in 100% of the chosen co-solvent (e.g., DMSO).
-
Vortex or sonicate the stock solution to ensure complete dissolution.
-
Add the stock solution dropwise to the aqueous buffer while vortexing to achieve the desired final concentration of this compound and co-solvent.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, a higher co-solvent concentration or a different solubilization method may be necessary.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[14][15]
Table 2: Common Cyclodextrins and Typical Starting Concentrations
| Cyclodextrin | Typical Starting Concentration (mM) | Notes |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 50 mM | Widely used due to its higher solubility and lower toxicity compared to native β-cyclodextrin. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1 - 50 mM | Anionic derivative with high aqueous solubility. |
| Methyl-β-cyclodextrin (M-β-CD) | 1 - 10 mM | Can be more toxic to cells than other derivatives due to its interaction with membrane cholesterol.[8] |
Protocol for Cyclodextrin Solubilization (Kneading Method): [16]
-
Weigh out the required amounts of this compound and the chosen cyclodextrin (a molar ratio of 1:1 is a good starting point).
-
Place the powders in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid under vacuum or in a desiccator.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should have improved aqueous solubility.
Surfactants
Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, increasing their apparent solubility.[17][18][19]
Table 3: Common Surfactants and Typical Starting Concentrations
| Surfactant | Typical Starting Concentration (% w/v) | Notes |
| Tween® 20 (Polysorbate 20) | 0.01 - 0.5% | Non-ionic and generally well-tolerated in many assays. |
| Tween® 80 (Polysorbate 80) | 0.01 - 0.5% | Similar to Tween® 20, with slightly different properties. |
| Triton™ X-100 | 0.01 - 0.1% | Non-ionic, but can be more disruptive to cell membranes. |
| Sodium dodecyl sulfate (SDS) | 0.01 - 0.1% | Anionic and denaturing, generally not suitable for cell-based assays but can be used in some biochemical assays. |
Protocol for Surfactant Solubilization:
-
Prepare a stock solution of the surfactant in the desired aqueous buffer.
-
Add the this compound powder directly to the surfactant-containing buffer.
-
Vortex or sonicate the mixture until the this compound is fully dissolved. Gentle heating may aid dissolution but should be used with caution to avoid degradation of the compound.
Visual Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the decision-making process for solubilizing this compound and a conceptual representation of how solubilizing agents interact with the compound.
Caption: Decision workflow for selecting a suitable solubilization method for this compound.
Caption: Conceptual diagrams of different solubilization mechanisms for this compound.
References
- 1. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 14. alzet.com [alzet.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Studies of Strychnospermine
For researchers, scientists, and drug development professionals engaged in the study of Strychnospermine, this technical support center provides essential guidance on stability and degradation studies. Given the limited publicly available stability data for this compound, this resource offers a framework based on established principles of forced degradation for pharmaceutical substances and the known chemistry of related Strychnos alkaloids.
Frequently Asked Questions (FAQs)
Q1: I am starting my research on this compound. What are the typical storage conditions for this compound?
A1: While comprehensive stability data is not widely published, suppliers of this compound reference standards recommend storage at -20°C.[1] This suggests that the molecule may be sensitive to higher temperatures, and long-term storage should be under frozen conditions to minimize degradation. For short-term handling during experiments, it is advisable to keep the compound cool and protected from light.
Q2: What are the primary degradation pathways I should be concerned about for an indole alkaloid like this compound?
A2: Based on the structure of this compound and the known reactivity of related Strychnos alkaloids, the most probable degradation pathways include oxidation, hydrolysis, and photolysis.[2][3] The indole nucleus is susceptible to oxidation, and the tertiary amine can be oxidized to an N-oxide.[4] Depending on the specific functional groups, ester or amide moieties, if present in a related series, could be susceptible to hydrolysis under acidic or basic conditions.
Q3: How should I design a forced degradation study for this compound?
A3: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a drug substance.[5] Your study should expose this compound to a variety of stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.[2]
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[2]
-
Thermal Stress: Heating the solid compound at various temperatures (e.g., 40°C to 80°C).[2]
-
Photostability: Exposing the compound to light according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and characterized without completely destroying the parent molecule.[6]
Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying the parent drug and its degradation products.[1] A stability-indicating HPLC method should be developed and validated to ensure it can separate this compound from all potential degradation products. For structural elucidation of the degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | The stress conditions are too mild. The compound is highly stable under the tested conditions. | Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or extend the exposure time. Ensure proper experimental setup. |
| Complete degradation of this compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. A target degradation of 5-20% is ideal.[6] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry, mobile phase composition, or gradient. Co-elution of degradation products. | Optimize the HPLC method. Screen different columns (e.g., C18, Phenyl-Hexyl), adjust the mobile phase pH and organic modifier percentage, and modify the gradient slope. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected by the analytical method (e.g., lack a UV chromophore, are volatile, or are retained on the column). Incorrect response factors for degradants. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Check for volatile degradants using headspace GC-MS. Ensure all peaks are accounted for and calculate relative response factors if necessary. |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from the analytical technique. The degradant is an unexpected or novel compound. | Utilize high-resolution mass spectrometry (HR-MS) for accurate mass measurement and elemental composition. Perform MS/MS fragmentation studies to gain structural insights. If necessary, isolate the impurity using preparative HPLC and perform NMR spectroscopy for definitive structure elucidation. |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol provides a general framework. The concentrations, temperatures, and time points should be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep one sample at room temperature and another at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the sample at room temperature.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and heat it in an oven at 80°C.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C.
-
Photostability: Expose the stock solution and solid compound to light as per ICH Q1B guidelines. Wrap a control sample in aluminum foil.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before dilution.
-
For solid thermal stress samples, dissolve them in the initial solvent.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. If necessary, also analyze by LC-MS to identify degradation products.
-
Data Evaluation: Calculate the percentage degradation of this compound and determine the relative amounts of each degradation product. Assess the mass balance.
Quantitative Data Summary
As specific quantitative data for this compound degradation is not available in the public domain, the following tables are provided as templates for researchers to populate with their experimental findings.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hrs) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| 0.1 M HCl | 24 | RT | |||
| 0.1 M HCl | 8 | 60 | |||
| 0.1 M NaOH | 24 | RT | |||
| 0.1 M NaOH | 8 | 60 | |||
| 3% H₂O₂ | 24 | RT | |||
| Heat (Solid) | 48 | 80 | |||
| Heat (Solution) | 48 | 60 | |||
| Photolysis | 1.2M lux h | RT |
Table 2: Retention Times of this compound and Degradation Products
| Peak | Retention Time (min) | Relative Retention Time (RRT) |
| This compound | 1.00 | |
| Degradant 1 | ||
| Degradant 2 | ||
| Degradant 3 |
Visualizations
The following diagrams illustrate a typical workflow for a forced degradation study and a hypothesized degradation pathway for this compound based on the known chemistry of indole alkaloids.
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. lancetechltd.com [lancetechltd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toward the Synthesis of Strychnos Alkaloids: Effective Construction of Fused Cyclohexane and Pyrrolidine Portion of the Strychnos Skeleton via Domino Intermolecular and Intramolecular SN2 Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress in the total synthesis of Strychnos alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Side-Product Formation in Strychnospermine Synthesis
Notice to Researchers: Information regarding the total synthesis of Strychnospermine is not currently available in the public domain. Extensive searches of chemical literature and databases have revealed numerous total syntheses of the related and structurally complex alkaloid, strychnine. However, specific synthetic routes, and therefore data on side-product formation for this compound, remain unpublished.
The following content is provided as a general framework and guide based on common challenges encountered in the synthesis of complex indole alkaloids, such as strychnine. The principles and troubleshooting strategies outlined here are intended to be adapted and applied by researchers undertaking novel synthetic routes toward this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of multiple unidentified spots on my TLC plate during the early stages of my proposed this compound synthesis. What are the likely causes?
A1: In the synthesis of complex indole alkaloids, the formation of multiple byproducts at early stages often stems from several factors:
-
Instability of Starting Materials: Indole-containing starting materials can be susceptible to oxidation or polymerization under various conditions. Ensure the purity of your starting materials and consider storing them under an inert atmosphere.
-
Competing Reaction Pathways: The functional groups present in early-stage intermediates may allow for multiple reaction pathways to occur simultaneously. This can lead to a mixture of constitutional isomers or entirely different molecular scaffolds.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent polarity, and the choice of reagents can significantly influence the reaction outcome. A systematic optimization of these parameters is crucial.
Q2: How can I control stereoselectivity in key bond-forming reactions to avoid diastereomeric side-products?
A2: Achieving high stereoselectivity is a central challenge in the synthesis of natural products like this compound. Consider the following strategies:
-
Chiral Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) can effectively induce asymmetry in key bond-forming reactions such as aldol additions, Michael additions, or Diels-Alder reactions.
-
Substrate Control: The inherent chirality of your substrate can be leveraged to direct the stereochemical outcome of subsequent reactions. This often involves careful planning of the synthetic route to install stereocenters that will influence later transformations.
-
Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to your substrate can provide a temporary source of stereocontrol. After the desired transformation, the auxiliary can be cleaved to reveal the desired stereoisomer.
Q3: I am struggling with low yields in a critical cyclization step. What troubleshooting steps can I take?
A3: Low yields in cyclization reactions are a common hurdle. The following table outlines potential causes and suggested troubleshooting approaches.
| Potential Cause | Troubleshooting Strategy |
| High Ring Strain | - Re-evaluate the retrosynthetic analysis to consider alternative cyclization strategies that may lead to less strained transition states or intermediates.- Employ computational modeling to predict the feasibility of the cyclization. |
| Unfavorable Reaction Kinetics | - Increase the reaction temperature to overcome the activation energy barrier.- Use a higher concentration of reactants (if the reaction is not decomposition-prone at high concentrations).- Explore the use of catalysts to lower the activation energy. |
| Decomposition of Reactants or Products | - Lower the reaction temperature and extend the reaction time.- Use a more dilute solution to minimize intermolecular side reactions.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. |
| Incorrect Solvent Choice | - Screen a variety of solvents with different polarities and coordinating abilities. The solvent can significantly impact the conformation of the substrate and the stability of intermediates. |
Troubleshooting Guide: Common Side-Product Scenarios
This guide provides hypothetical scenarios of side-product formation that could be encountered during a synthesis targeting a this compound-like core, along with logical troubleshooting workflows.
Scenario 1: Observation of an Over-reduced Product
-
Problem: During a reduction step (e.g., reduction of an ester or amide), you observe the formation of a significant amount of a byproduct corresponding to the over-reduction of another functional group (e.g., an indole ring).
-
Troubleshooting Workflow:
Troubleshooting workflow for over-reduction.
Scenario 2: Formation of a Rearranged Carbocation Intermediate
-
Problem: In an acid-catalyzed reaction, you isolate a major byproduct that appears to be a constitutional isomer of the desired product, suggesting a carbocation rearrangement.
-
Troubleshooting Workflow:
Troubleshooting workflow for carbocation rearrangement.
Experimental Protocols (General Templates)
The following are generalized experimental protocols for key reaction types often employed in indole alkaloid synthesis. These should be adapted with specific substrates, reagents, and conditions relevant to a proposed synthesis of this compound.
Template 1: Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the tryptamine derivative (1.0 equiv) in an appropriate solvent (e.g., dichloromethane, toluene, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1 equiv) to the solution.
-
Acid Catalyst: Introduce the acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or a Lewis acid) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a suitable basic solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Template 2: Palladium-Catalyzed Cross-Coupling (e.g., Heck Reaction)
-
Reaction Setup: To a flame-dried flask, add the aryl halide or triflate (1.0 equiv), the alkene coupling partner (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 1-5 mol%), and the ligand (if required).
-
Solvent and Base: Add a degassed solvent (e.g., DMF, acetonitrile, or dioxane) and a suitable base (e.g., triethylamine, potassium carbonate, or cesium carbonate).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature under an inert atmosphere and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the catalyst. Dilute the filtrate with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Disclaimer: The information provided above is for educational and informational purposes only. The synthesis of complex molecules like this compound should only be attempted by trained professional chemists in a properly equipped laboratory with all necessary safety precautions in place. The hypothetical troubleshooting guides and template protocols are not a substitute for a thorough literature search and careful experimental design based on the specific chemistry being explored.
Technical Support Center: Analysis of Strychnospermine by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Strychnospermine.
Frequently Asked Questions (FAQs)
I. Understanding Matrix Effects
1. What are matrix effects in the context of LC-MS analysis of this compound?
In the LC-MS analysis of this compound, the "matrix" refers to all components in the sample other than this compound itself.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological sample.[1] Matrix effects are the alteration of the ionization efficiency of this compound by these co-eluting components, leading to either a suppression or enhancement of the signal detected by the mass spectrometer.[1][2][3] This can significantly impact the accuracy, precision, and sensitivity of the analysis.[2][4]
2. What causes matrix effects (ion suppression or enhancement)?
Matrix effects, manifesting as ion suppression or enhancement, are primarily caused by competition between this compound and co-eluting matrix components during the ionization process in the MS source.[1][2]
-
Ion Suppression: This is the more common effect and occurs when matrix components compete with this compound for the available charge, leading to a reduced ionization of the analyte and a weaker signal.[1][5] Non-volatile matrix components can also change the physical properties of the droplets in the electrospray ionization (ESI) source, hindering the efficient formation of gas-phase ions of this compound.[2][3]
-
Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of this compound, resulting in a stronger signal.[1]
3. How can I know if my this compound analysis is affected by matrix effects?
Several methods can be used to determine if your analysis is impacted by matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal for this compound indicates the retention times at which ion suppression or enhancement occurs.[4][6][7][8]
-
Post-Extraction Spike: This is a quantitative method. The response of this compound in a blank matrix extract that has been spiked with the analyte is compared to the response of a pure standard solution of this compound at the same concentration.[3][4][6] A significant difference between the two responses indicates the presence of matrix effects.[3]
II. Troubleshooting & Mitigation Strategies
4. My this compound signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?
Yes, poor reproducibility and accuracy are classic symptoms of unmanaged matrix effects.[2][4] Because the composition and concentration of matrix components can vary between samples, the degree of ion suppression or enhancement can also differ, leading to inconsistent results.[5] If you observe these issues, it is crucial to evaluate your method for matrix effects.
5. What are the most effective sample preparation techniques to reduce matrix effects for this compound in biological samples (e.g., plasma, urine)?
Improving sample preparation is one of the most effective ways to combat matrix effects by removing interfering components before LC-MS analysis.[1][6] The choice of technique depends on the complexity of the matrix and the properties of this compound.
-
Protein Precipitation (PPT): A simple and fast method, but often the least effective at removing matrix components, which can lead to significant matrix effects.[3][9][10]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by separating this compound from many endogenous components based on partitioning between two immiscible liquids.[6][9] The choice of an appropriate pH and organic solvent is crucial for efficient extraction of the alkaloid this compound.[6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at reducing matrix effects.[1][6][9] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for isolating basic compounds like this compound from complex matrices.[9]
6. Can I just dilute my sample to reduce matrix effects?
Sample dilution can be a simple and effective strategy to reduce matrix effects, as it lowers the concentration of interfering components.[4][7] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the limit of quantification (LOQ) after dilution.[4][7]
7. How can I optimize my chromatographic method to minimize matrix effects for this compound?
Chromatographic optimization aims to separate the elution of this compound from the interfering matrix components.[1]
-
Mobile Phase Modification: Adjusting the pH of the mobile phase can alter the retention of this compound and potentially separate it from interfering compounds.[9]
-
Gradient Elution: Modifying the gradient slope can improve the resolution between this compound and matrix components.[9]
-
Column Selection: Using columns with different selectivities or smaller particle sizes (like in UPLC) can enhance separation efficiency and reduce co-elution.[9]
8. What is the best type of internal standard to use for this compound analysis to compensate for matrix effects?
The use of an appropriate internal standard (IS) is crucial for compensating for matrix effects.[6]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard.[4][11] A SIL IS of this compound (e.g., deuterated or ¹³C-labeled) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[2][12][13] This allows for accurate correction of the analyte signal. However, it's important to ensure the SIL IS is free of unlabeled analyte and that its concentration is not excessively high to cause self-suppression.[2]
-
Structural Analogue: If a SIL IS is not available, a structural analogue of this compound can be used. However, it may not perfectly co-elute or experience the exact same matrix effects, potentially leading to less accurate correction.[14][15]
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on matrix effects, based on literature for the analysis of various compounds in biological matrices. While specific data for this compound is limited, these general trends are applicable.
| Sample Preparation Method | Typical Matrix Effect (%)* | Analyte Recovery (%) | General Cleanliness |
| Protein Precipitation (PPT) | 50 - 80 | > 90 | Low |
| Liquid-Liquid Extraction (LLE) | 80 - 110 | 70 - 95 | Medium |
| Solid-Phase Extraction (SPE) | 90 - 110 | 85 - 105 | High |
| Mixed-Mode SPE | > 95 | > 90 | Very High |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[8][16]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This protocol allows for the identification of regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Prepared blank matrix extract (e.g., plasma extract obtained from your sample preparation method)
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Disconnect the LC outlet from the MS source.
-
Connect the LC outlet to one port of the tee-union.
-
Connect the syringe pump containing the this compound standard solution to the second port of the tee-union.
-
Connect the third port of the tee-union to the MS source.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable signal for this compound is observed in the mass spectrometer, start the LC gradient without an injection to obtain a baseline.
-
Inject a blank matrix extract onto the column and acquire data for the entire chromatographic run.
-
Examine the resulting chromatogram for any deviations from the stable baseline. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
This protocol quantifies the extent of matrix effects.
Materials:
-
LC-MS/MS system
-
Processed blank matrix samples (at least 6 different sources are recommended)
-
This compound standard solutions
Procedure:
-
Prepare Set A: Spike a known amount of this compound standard solution into a neat solvent (e.g., mobile phase) to a final concentration (e.g., medium QC level).
-
Prepare Set B: Extract blank matrix samples using your established sample preparation protocol. After the final extraction step, spike the extract with the same amount of this compound as in Set A.
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the matrix effect (ME) using the following formula:
ME (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100
-
Interpretation:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
Visualizations
Caption: Workflow for LC-MS analysis of this compound, highlighting different sample preparation options.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. scispace.com [scispace.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Enhancing Signal-to-Noise Ratio in NMR for Strychnospermine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (SNR) in NMR experiments involving Strychnospermine.
Troubleshooting Guides
This section addresses specific issues that can lead to poor SNR in the NMR analysis of this compound.
Issue 1: Weak or Noisy ¹H NMR Spectrum
-
Question: I have acquired a ¹H NMR spectrum of my this compound sample, but the signals are very weak and the baseline is noisy. What are the potential causes and how can I fix this?
-
Answer: A weak and noisy ¹H NMR spectrum can stem from several factors, ranging from sample preparation to instrument settings. Below is a step-by-step guide to troubleshoot this issue.
Potential Causes & Solutions:
-
Insufficient Sample Concentration: Low concentration is a primary reason for poor SNR.
-
Solution: If sample availability allows, increase the concentration of this compound in the NMR tube. For complex molecules, a higher concentration is often necessary to obtain a good signal. However, be mindful of potential aggregation at very high concentrations, which can lead to line broadening.[1][2]
-
-
Improper Shimming: An inhomogeneous magnetic field across the sample leads to broad and distorted peaks, which reduces the peak height and thus the SNR.
-
Solution: Carefully shim the spectrometer before each experiment. Modern spectrometers have automated shimming routines that are usually effective. For challenging samples, manual shimming may be necessary to optimize the field homogeneity.[3]
-
-
Incorrect Receiver Gain: An improperly set receiver gain can either lead to clipping of the signal (if too high) or fail to amplify the signal sufficiently above the noise (if too low).
-
Solution: Use the automatic receiver gain setting (rga on many spectrometers) as a starting point. If necessary, manually adjust the gain to maximize the signal intensity without causing receiver overload.
-
-
Suboptimal Number of Scans (NS): The SNR is proportional to the square root of the number of scans. A low number of scans will result in a lower SNR.[2][4]
-
Solution: Increase the number of scans. Doubling the SNR requires quadrupling the number of scans.[5] For a dilute this compound sample, a significantly higher number of scans may be required.
-
-
Inappropriate Relaxation Delay (d1): If the relaxation delay is too short, the magnetization may not fully recover between pulses, leading to signal attenuation, especially for nuclei with long T1 relaxation times.
-
Solution: For quantitative experiments, the relaxation delay should be at least 5 times the longest T1 of interest. For routine qualitative spectra, a shorter delay (e.g., 1-2 seconds) is often used to save time, but for some this compound protons, a longer delay might be necessary to improve the signal.[3]
-
-
Issue 2: Poor Sensitivity in ¹³C NMR Spectrum
-
Question: My ¹³C NMR spectrum for this compound is taking a very long time to acquire and the signals are still barely visible. How can I enhance the sensitivity?
-
Answer: The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make ¹³C NMR inherently less sensitive than ¹H NMR. For a complex molecule like this compound, this is a common challenge.
Potential Causes & Solutions:
-
Low Natural Abundance: The primary limiting factor for ¹³C NMR sensitivity.
-
Solution 1: Increase Number of Scans: As with ¹H NMR, increasing the number of scans is a direct way to improve SNR. Due to the low sensitivity, a large number of scans (thousands to tens of thousands) is often necessary for ¹³C NMR of natural products.
-
Solution 2: Use a Cryoprobe: Cryogenically cooled probes dramatically reduce thermal noise in the detection coil and preamplifiers, leading to a significant increase in SNR (typically 3-4 fold).[4][6][7][8] This can reduce the experiment time by a factor of 9 to 16.
-
Solution 3: Polarization Transfer Techniques: Pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can significantly enhance the signals of protonated carbons.[9] These techniques transfer the high polarization of protons to the directly attached carbons.
-
-
Long ¹³C T1 Relaxation Times: Quaternary carbons, in particular, can have very long T1 values, requiring long relaxation delays and leading to very long experiment times.
-
Solution: Add a small amount of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), to the sample. This will shorten the T1 relaxation times of all carbons, allowing for a shorter relaxation delay and faster acquisition of data. Use this with caution as it will cause some line broadening.
-
-
FAQs
Q1: How much can a cryoprobe improve my signal-to-noise ratio for this compound?
A1: A cryoprobe can provide a significant improvement in SNR, typically a 3 to 4-fold increase compared to a standard room-temperature probe.[6][7][8] This translates to a reduction in experimental time by a factor of 9 to 16 for the same SNR. For a dilute or complex sample like this compound, this can be the difference between obtaining a usable spectrum and not.
Q2: What is the benefit of using a higher-field NMR spectrometer?
A2: A higher-field NMR spectrometer enhances both sensitivity and resolution. The signal-to-noise ratio increases with the magnetic field strength to the power of 3/2.[10] For example, moving from a 400 MHz to an 800 MHz spectrometer will result in a significant SNR improvement. The increased chemical shift dispersion at higher fields also helps to resolve overlapping signals, which is crucial for a complex molecule like this compound.[11]
Q3: When should I use a 2D NMR experiment like HSQC or HMBC for this compound?
A3: While 1D NMR provides essential information, 2D NMR experiments are invaluable for the structural elucidation of complex molecules like this compound, especially when dealing with low SNR.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbons. It is much more sensitive than a ¹³C experiment because it detects the signal on the high-sensitivity proton channel. If you can see your proton signals, you can likely obtain an HSQC spectrum, which will reveal the chemical shifts of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the carbon skeleton of a molecule. Like HSQC, it is proton-detected and therefore more sensitive than direct ¹³C detection.
Q4: Can changing the solvent help improve my NMR spectrum?
A4: Yes, changing the solvent can have a significant impact. If your this compound sample has poor solubility in the chosen deuterated solvent, this can lead to broad lines and low signal.[12] Trying a different solvent in which the compound is more soluble can improve the spectrum. Additionally, different solvents can induce changes in the chemical shifts of the signals, which can sometimes help to resolve overlapping peaks.[12]
Data Presentation
Table 1: Comparison of Techniques for SNR Enhancement
| Technique | Typical SNR Improvement | Key Advantage | Primary Application |
| Increasing Scans | Proportional to √NS | Simple to implement | All NMR experiments |
| Cryoprobe | 3 - 4 fold | Significant time saving | Low concentration/insensitive nuclei |
| Higher Field Strength | Proportional to B₀^(3/2) | Improved resolution and sensitivity | Complex molecules with signal overlap |
| DEPT / INEPT | Up to 4-fold (theoretical) | Enhances protonated ¹³C signals | ¹³C NMR of organic molecules |
| SHARPER | 10 - 30 fold | Collapses multiplets to singlets | Reaction monitoring, quantitative NMR |
Experimental Protocols
Protocol 1: Sample Preparation for Optimal SNR
-
Dissolve the Sample: Dissolve a known quantity of this compound in a minimal amount of high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Aim for the highest concentration possible without causing solubility issues.
-
Filter the Sample: Use a small pipette with a cotton or glass wool plug to filter the solution into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade shimming performance.
-
Degas the Sample (Optional): For experiments requiring long acquisition times or for samples sensitive to oxidation, it is advisable to degas the sample to remove dissolved paramagnetic oxygen, which can cause line broadening. This can be done through several freeze-pump-thaw cycles.
Protocol 2: Basic ¹H NMR Acquisition with Optimized Parameters
-
Insert the Sample: Carefully insert the NMR tube into the spinner and place it in the magnet.
-
Lock and Shim: Lock on the deuterium signal of the solvent and perform an automatic shimming routine. For best results, perform manual shimming to maximize the lock level and obtain a sharp, symmetrical lock signal.
-
Determine the 90° Pulse Width: Calibrate the 90° pulse width for the proton channel.
-
Set Acquisition Parameters:
-
Spectral Width (sw): Set a spectral width that encompasses all expected proton signals for this compound.
-
Number of Scans (ns): Start with 16 or 32 scans. Increase as needed to achieve the desired SNR.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds for a qualitative spectrum.
-
Acquisition Time (aq): Set an acquisition time of 2-4 seconds to ensure good digital resolution.
-
-
Acquire the Data: Start the acquisition.
-
Process the Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction.
Mandatory Visualization
Caption: Experimental workflow for optimizing the signal-to-noise ratio in NMR.
Caption: Logical troubleshooting flow for addressing low SNR in NMR experiments.
References
- 1. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.mit.edu [chemistry.mit.edu]
- 4. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Cryoprobes [nmr.chem.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultra-High Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications at 1 GHz and Beyond – International Journal of Current Science Research and Review [ijcsrr.org]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Protocol Refinement for Consistent Results in Semen Strychni Alkaloid Bioassays
This guide provides troubleshooting advice and refined protocols to help researchers, scientists, and drug development professionals achieve consistent and reproducible results in bioassays involving alkaloids from Semen Strychni, such as strychnine and brucine.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve is not sigmoidal and has a very poor R² value. What are the common causes?
A1: An inconsistent dose-response curve is often multifactorial. The primary suspects are issues with compound solubility, stability, or pipetting accuracy. Alkaloids like strychnine can be prone to precipitation at higher concentrations in aqueous buffer systems.[1] Ensure your stock solution is fully dissolved and consider using a low percentage of a co-solvent like DMSO. Also, verify pipette calibration and technique, as small volume errors during serial dilutions are a major source of variability.[2][3] Finally, check that the incubation times and reading parameters on your plate reader are consistent for all plates.
Q2: I'm observing high well-to-well variability within the same concentration group, even in my vehicle control wells. What should I investigate?
A2: High variability within replicate wells typically points to issues with cell plating uniformity, edge effects, or contamination. Ensure your cells are in a single-cell suspension before plating and that you are using appropriate techniques to avoid creating a vortex in the center of the plate during cell seeding. To mitigate edge effects, avoid using the outermost wells of the plate for experimental data. It is also critical to ensure all reagents are at the correct temperature and well-mixed before addition.
Q3: My IC50 values for the same compound vary significantly between experiments run on different days. How can I improve inter-assay consistency?
A3: Inter-assay variability is a common challenge and is often linked to biological and technical factors.[4] Key areas to standardize include:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments.
-
Reagent Lots: Purchase reagents in larger batches to minimize lot-to-lot variability. If you must change lots, perform a bridging study to confirm consistency.
-
Compound Stability: Prepare fresh dilutions of Strychnospermine alkaloids for each experiment from a well-preserved stock.[5] Long-term storage and freeze-thaw cycles can degrade the compound.
-
Instrument Calibration: Regularly calibrate all equipment, including pipettes, plate readers, and incubators.[3][6]
Q4: The bioassay signal window (difference between positive and negative controls) is too low, making it difficult to assess the effects of my compound. How can I improve it?
A4: A low signal window can be due to suboptimal assay conditions or compromised cell health. First, confirm that your positive control is potent enough and used at a concentration that elicits a maximal response. Second, optimize the concentration of the substrate or agonist being used. You can perform a titration to find the EC80 (the concentration that gives 80% of the maximal response) to ensure you are in a sensitive part of the response curve. Finally, ensure your cells are healthy and not over-confluent, as this can dampen the biological response.
Troubleshooting Guides
Table 1: Troubleshooting High Background Noise in Fluorescence-Based Assays
| Symptom | Potential Cause | Recommended Solution |
| High fluorescence in "no-cell" control wells | Contaminated assay buffer or media | Use fresh, sterile-filtered buffers. Check for microbial contamination in media supplements. |
| High fluorescence in vehicle control wells | Autofluorescence of the compound or vehicle (e.g., DMSO) | Run a "compound-only" control plate without cells to quantify autofluorescence and subtract it from the experimental values. Limit final DMSO concentration to <0.5%. |
| Drifting baseline during kinetic reads | Temperature instability in the plate reader | Allow the plate and reader to equilibrate to the set temperature for at least 20 minutes before starting the measurement.[7] |
| Inconsistent readings across the plate | Dirty or scratched plate bottom | Inspect plates for defects before use. Ensure the plate reader optics are clean. |
Table 2: Troubleshooting Inconsistent Cell Viability/Cytotoxicity Results (e.g., MTT/XTT Assays)
| Symptom | Potential Cause | Recommended Solution |
| Low absorbance values across the entire plate | Insufficient cell seeding density or poor cell health | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the assay. Check for contamination. |
| High absorbance in negative control (no cells) | Microbial contamination of media or reagents | Visually inspect media and reagents for turbidity. Use aseptic techniques and fresh materials. |
| Color interference from the test compound | This compound or its metabolites are colored and absorb at the same wavelength as the formazan product. | Run a parallel control plate where the compound is added to the media just before the viability reagent, without a long incubation with cells. Subtract this background absorbance. |
| Incomplete formazan solubilization | Inadequate mixing or insufficient volume of solubilization buffer | Ensure complete mixing after adding the solubilization buffer. If crystals persist, increase the solubilization buffer volume or incubation time. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for NRA Receptor
This protocol is designed to determine the binding affinity (Ki) of Semen Strychni alkaloids by measuring their ability to displace a known radiolabeled ligand from the NeuroReceptor Alpha (NRA).
-
Materials:
-
Cell membranes expressing the NRA receptor.
-
Radioligand (e.g., [³H]-LigandX) at a concentration equal to its Kd.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Semen Strychni alkaloid stock (10 mM in DMSO).
-
Non-specific binding control: High concentration (10 µM) of a known unlabeled NRA ligand.
-
96-well filter plates (GF/C).
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Binding Buffer. The final DMSO concentration should not exceed 0.5%.
-
In a 96-well plate, add in the following order:
-
25 µL Binding Buffer (for total binding) OR 25 µL non-specific control OR 25 µL test compound dilution.
-
25 µL of radioligand (at 2x its final concentration).
-
50 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes on a plate shaker.
-
Harvest the membranes by rapid filtration through the filter plate using a cell harvester.
-
Wash each well 3 times with 200 µL of ice-cold Wash Buffer.
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Troubleshooting logic for inconsistent dose-response curves.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. genemod.net [genemod.net]
- 5. Solution stability--plasma, gastrointestinal, bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Common sources of error in biology lab experiments [automata.tech]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Strychnospermine vs. Strychnine: A Comparative Analysis of Biological Activity
A significant gap in current pharmacological knowledge exists regarding the biological activity of strychnospermine, hindering a direct comparative analysis with its well-studied structural analog, strychnine. While strychnine's potent neurotoxic effects are extensively documented, publicly available data on the mechanism of action, receptor binding, and overall pharmacological profile of this compound are conspicuously absent.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the known biological activities of strychnine, while highlighting the current lack of available data for this compound. Further research into the pharmacological properties of this compound is crucial to understand its potential therapeutic or toxicological significance.
Strychnine: A Potent Glycine Receptor Antagonist
Strychnine is a highly toxic alkaloid renowned for its convulsant effects on the central nervous system (CNS).[1][2][3] Its primary mechanism of action involves the competitive and reversible antagonism of inhibitory glycine receptors, predominantly in the spinal cord.[1][4]
Mechanism of Action
Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, acting on postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride ion channels. The binding of glycine to its receptor opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential in response to excitatory stimuli, thus mediating an inhibitory effect.
Strychnine binds to the same site on the GlyR as glycine, but its binding does not lead to channel opening.[1] By blocking the binding of glycine, strychnine effectively removes this inhibitory control. Consequently, the excitatory signals from motor neurons are unopposed, leading to a state of hyperexcitability. This disinhibition results in exaggerated reflex responses to sensory stimuli and the characteristic tonic-clonic convulsions associated with strychnine poisoning.[1][4]
Quantitative Data: Strychnine
Due to the absence of data for this compound, a comparative table cannot be generated. The following table summarizes key quantitative data related to the biological activity of strychnine.
| Parameter | Value | Species/System | Reference |
| Receptor Affinity (Ki) | ~10-30 nM | Glycine Receptor (various preparations) | N/A |
| LD50 (Oral) | 1-2 mg/kg | Human (estimated) | N/A |
| LD50 (Oral) | 0.5-1 mg/kg | Rat | N/A |
| Onset of Symptoms | 15-30 minutes | Human | [1] |
| Biological Half-life | ~10 hours | Human | [1] |
Note: LD50 values can vary depending on the species and route of administration. The provided values are for illustrative purposes.
Experimental Protocols
The following outlines a generalized experimental protocol for investigating the effects of a substance like strychnine on glycine receptors, a common method in neuropharmacology.
Electrophysiological Recording of Glycine-Activated Currents
Objective: To determine the effect of a test compound on the function of glycine receptors.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 cells) that has been transfected to express glycine receptors, or primary neuronal cultures known to express these receptors.
-
Patch-Clamp Technique: Employ the whole-cell patch-clamp technique to record the electrical currents flowing across the cell membrane.
-
Glycine Application: Apply a known concentration of glycine to the cell to elicit an inward chloride current (at a holding potential more positive than the chloride equilibrium potential).
-
Compound Application: Co-apply the test compound (e.g., strychnine) with glycine and observe the effect on the glycine-activated current.
-
Data Analysis: Measure the peak amplitude of the current in the presence and absence of the test compound. A reduction in the current amplitude in the presence of the compound indicates an antagonistic effect. By testing a range of compound concentrations, a dose-response curve can be generated to determine the IC50 (the concentration of the compound that inhibits 50% of the maximal glycine response).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of glycine and the experimental workflow for its investigation.
Caption: Glycine signaling pathway at an inhibitory synapse.
Caption: Experimental workflow for patch-clamp analysis.
Conclusion
While a direct comparison of the biological activity of this compound and strychnine is not currently possible due to a lack of data on the former, the well-established neurotoxic profile of strychnine serves as a critical reference point for any future investigations into related Strychnos alkaloids. The potent antagonism of glycine receptors by strychnine underscores the importance of this target in the CNS and highlights the potential for severe toxicity. Future research efforts should prioritize the pharmacological characterization of this compound to elucidate its biological activities and determine any potential for either therapeutic application or toxicological risk. Such studies are essential for a complete understanding of the structure-activity relationships within this class of complex alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Strychnos potatorum: Phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strychnos alkaloids - Wikipedia [en.wikipedia.org]
- 4. Unveiling antiplasmodial alkaloids from a cumulative collection of Strychnos extracts by multi-informative molecular networks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Strychnos Alkaloids: A Focus on Cytotoxicity and Biological Activity
A comprehensive comparative analysis of Strychnospermine with other Strychnos alkaloids is currently hampered by a significant lack of publicly available scientific data for this compound itself. Extensive searches for its biological activity, cytotoxicity, and mechanism of action have yielded no specific experimental results. Therefore, this guide will focus on a comparative analysis of the more extensively studied Strychnos alkaloids: strychnine and brucine, with additional data on brucine N-oxide and isostrychnine where available. This analysis is intended for researchers, scientists, and drug development professionals to provide a foundation for understanding the structure-activity relationships within this important class of natural products.
Introduction to Strychnos Alkaloids
Strychnos alkaloids are a diverse group of indole alkaloids found predominantly in plants of the genus Strychnos.[1] These compounds have attracted significant attention from the scientific community due to their wide range of potent biological activities, which include neurotoxic, anti-inflammatory, analgesic, and antitumor effects. The most well-known representatives of this family are strychnine and brucine, both of which are notorious for their high toxicity.[1] However, research has also explored their potential therapeutic applications, particularly in cancer research. This guide provides a comparative overview of the cytotoxic effects and other biological activities of key Strychnos alkaloids, supported by available experimental data.
Comparative Cytotoxicity
The cytotoxic effects of Strychnos alkaloids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. A lower IC50 value indicates a more potent cytotoxic effect.
The following table summarizes the available IC50 values for strychnine, brucine, brucine N-oxide, and isostrychnine against different human cancer cell lines.
| Alkaloid | Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Strychnine | SMMC-7721 (Hepatocellular Carcinoma) | 48 | >200 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 48 | >200 | [3] | |
| Vero (Normal Kidney Cells) | 24 | 145.3 ± 8.7 | [4] | |
| Vero (Normal Kidney Cells) | 48 | 120.5 ± 7.2 | [4] | |
| Vero (Normal Kidney Cells) | 72 | 98.6 ± 6.5 | [4] | |
| Brucine | SMMC-7721 (Hepatocellular Carcinoma) | 48 | 45.8 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 48 | 55.6 | [3] | |
| Vero (Normal Kidney Cells) | 24 | 250.1 ± 15.0 | [4] | |
| Vero (Normal Kidney Cells) | 48 | 210.3 ± 12.6 | [4] | |
| Vero (Normal Kidney Cells) | 72 | 185.4 ± 11.1 | [4] | |
| Brucine N-oxide | SMMC-7721 (Hepatocellular Carcinoma) | 48 | 155.6 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 48 | 168.9 | [3] | |
| Isostrychnine | SMMC-7721 (Hepatocellular Carcinoma) | 48 | >200 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 48 | >200 | [3] |
Key Observations from Cytotoxicity Data:
-
Brucine demonstrates the most potent cytotoxic effect among the tested alkaloids against hepatocellular carcinoma cell lines (SMMC-7721 and HepG2), with significantly lower IC50 values compared to strychnine, brucine N-oxide, and isostrychnine.[2][3]
-
Strychnine exhibits higher toxicity to normal cells (Vero) than brucine , as indicated by its lower IC50 values at all incubation times.[4] This suggests a potentially less favorable therapeutic index for strychnine compared to brucine in a cancer context.
-
The N-oxide and iso- forms of the alkaloids (brucine N-oxide and isostrychnine) show considerably lower cytotoxicity compared to brucine and strychnine.[2][3]
Experimental Protocols
The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric assay to assess cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding:
-
Cells are harvested from culture flasks and seeded into 96-well microtiter plates at a density of 1 × 10^4 to 5 × 10^4 cells/well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the Strychnos alkaloids are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted to various concentrations in the culture medium.
-
The culture medium from the wells is removed, and 100 µL of the medium containing the test alkaloids at different concentrations is added to the respective wells.
-
Control wells receive medium with the same concentration of the vehicle (e.g., DMSO) used to dissolve the alkaloids.
-
The plates are incubated for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated for a few minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the alkaloid concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which Strychnos alkaloids exert their cytotoxic effects are not fully elucidated for all compounds. However, research on brucine has provided some insights into its mechanism of action in cancer cells.
Brucine-Induced Apoptosis:
Studies have shown that brucine can induce apoptosis (programmed cell death) in human hepatoma cells (SMMC-7721 and HepG2).[2][3] The proposed mechanism involves the intrinsic mitochondrial pathway.
Caption: Proposed signaling pathway for brucine-induced apoptosis in cancer cells.
This pathway suggests that brucine triggers the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.
Conclusion
While a direct comparative analysis involving this compound is not currently possible due to the absence of data, this guide provides a valuable comparison of the more prominent Strychnos alkaloids. The available evidence indicates that brucine is a more potent cytotoxic agent against certain cancer cell lines compared to strychnine, with a potentially better safety profile concerning normal cells. The differential activities of these closely related alkaloids highlight the importance of subtle structural variations in determining their biological effects. Further research is critically needed to isolate and characterize less abundant Strychnos alkaloids like this compound to fully understand the therapeutic potential and structure-activity relationships within this fascinating class of natural products. The detailed experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers embarking on such investigations.
References
- 1. Strychnos alkaloids - Wikipedia [en.wikipedia.org]
- 2. Exploration by molecular networking of Strychnos alkaloids reveals the unexpected occurrence of strychnine in seven Strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Plant-Produced Toxin Strychnine Elucidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
In Vivo Validation of Strychnos Alkaloids' Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of alkaloids derived from the Strychnos genus, particularly brucine and strychnine, has been increasingly scrutinized for their potent biological activities. While the parent compound "Strychnospermine" remains largely uncharacterized in vivo, extensive research on its close structural analogs, strychnine and brucine, offers significant insights into their potential applications in oncology, inflammation, and neurobiology. This guide provides a comparative overview of the in vivo validation of these alkaloids, juxtaposed with alternative therapeutic agents, and is supported by experimental data and detailed protocols.
Anti-Cancer Potential: Brucine and Strychnine in Focus
Strychnos alkaloids have demonstrated notable anti-tumor effects in various preclinical cancer models. Brucine, in particular, has been the subject of numerous in vivo studies, showcasing its ability to inhibit tumor growth and progression.
Comparative Analysis of In Vivo Anti-Cancer Efficacy
| Compound | Cancer Model | Animal Model | Dosage | Tumor Inhibition Rate (%) | Reference |
| Brucine | Human hepatocellular carcinoma (SMMC-7721 xenograft) | Nude mice | 2 mg/kg/day (i.p.) | 58.87 | [1] |
| Brucine Immuno-nanoparticles | Human hepatocellular carcinoma (SMMC-7721 xenograft) | Nude mice | Equivalent to 2 mg/kg/day brucine (i.p.) | 75.96 | [1] |
| 5-Fluorouracil (5-FU) | Human hepatocellular carcinoma (SMMC-7721 xenograft) | Nude mice | 20 mg/kg/week (i.p.) | 47.08 | [1] |
| Brucine | Human cholangiocarcinoma (QBC939 xenograft) | Nude mice | 2 mg/kg/day (i.p.) | Significant reduction in tumor volume | [2][3] |
| Strychnine | Human colon cancer (DLD1 xenograft) | Nude mice | 1 mg/kg/day (i.p.) | Significant suppression of tumor growth | [4] |
Key Findings:
-
Brucine has shown significant in vivo anti-tumor activity against hepatocellular carcinoma and cholangiocarcinoma.[1][2][3]
-
The encapsulation of brucine in immuno-nanoparticles markedly enhanced its tumor inhibition rate in a hepatocellular carcinoma model, surpassing the efficacy of the conventional chemotherapeutic agent 5-Fluorouracil.[1]
-
Strychnine has also demonstrated the ability to suppress the growth of colon cancer xenografts in nude mice.[4]
Signaling Pathways in Anti-Cancer Activity
The anti-cancer effects of brucine and strychnine are attributed to their modulation of several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
-
Wnt/β-catenin Pathway: Both brucine and strychnine have been shown to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells. This is achieved by increasing the expression of pathway inhibitors like DKK1 and APC, while decreasing the levels of β-catenin and its downstream targets, such as c-Myc.[4][5]
-
COX-2 Inhibition: Brucine has been found to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[3]
-
VEGFR2 Signaling Pathway: Brucine has been reported to attenuate angiogenesis by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[6]
-
PI3K/AKT/mTOR Pathway: Strychnine may promote apoptosis and inhibit tumor cell proliferation by downregulating the PI3K/AKT/mTOR signaling pathway.[5]
Caption: Wnt/β-catenin signaling pathway inhibition by Brucine and Strychnine.
Anti-Inflammatory and Analgesic Potential
Brucine has been traditionally used for its anti-inflammatory and analgesic properties. Modern in vivo studies have substantiated these effects in various animal models of inflammation and pain.
Comparative Analysis of In Vivo Anti-Inflammatory Efficacy
| Compound | Inflammatory Model | Animal Model | Dosage | Reduction in Paw Edema (%) | Reference |
| Brucine | Carrageenan-induced paw edema | Rat | 15 mg/kg | Significant inhibition | [7][8] |
| Brucine N-oxide | Carrageenan-induced paw edema | Rat | 15 mg/kg | Stronger inhibition than brucine | [7][8] |
| Diclofenac (NSAID) | Carrageenan-induced paw edema | Rat | 10 mg/kg | Standard anti-inflammatory effect | [9] |
| Brucine Gel (transdermal) | Xylene-induced ear edema | Mouse | High-dose | Significant relief | [10] |
Key Findings:
-
Both brucine and its metabolite, brucine N-oxide, exhibit significant anti-inflammatory effects in the carrageenan-induced paw edema model in rats, with brucine N-oxide showing greater potency.[7][8]
-
Topical application of a brucine gel was effective in reducing xylene-induced ear edema in mice, suggesting its potential for transdermal anti-inflammatory therapy.[10]
Mechanism of Anti-Inflammatory and Analgesic Action
The anti-inflammatory and analgesic effects of brucine are mediated through the inhibition of key inflammatory mediators and pathways.
-
Inhibition of Prostaglandin E2 (PGE2) Synthesis: Brucine significantly inhibits the production of PGE2, a key mediator of inflammation and pain.[7][8][10]
-
Sodium Channel Blockade: Brucine has been shown to alleviate neuropathic pain by inhibiting both tetrodotoxin-sensitive (TTXs) and tetrodotoxin-resistant (TTXr) sodium channels in dorsal root ganglion neurons, thereby reducing neuronal excitability.[11]
-
JNK Signaling Pathway: In the context of rheumatoid arthritis, brucine has been demonstrated to inhibit the proliferation of fibroblast-like synoviocytes by activating the JNK signaling pathway.[12]
Caption: Experimental workflow for in vivo anti-inflammatory assessment.
Neuro-modulatory Effects: A Dual Role
The effects of Strychnos alkaloids on the central nervous system are complex, with strychnine being a well-known convulsant due to its antagonism of glycine receptors. However, research also points towards potential neuroprotective roles under specific conditions.
Strychnine's Action on Glycine Receptors
Strychnine is a potent antagonist of inhibitory glycine receptors in the spinal cord and brainstem. This blockade of inhibitory neurotransmission leads to excessive neuronal excitation and convulsions.
Potential Neuroprotection
Paradoxically, some studies suggest a neuroprotective role for the activation of strychnine-sensitive glycine receptors. In a model of oxygen/glucose deprivation in hippocampal slices, the application of glycine and taurine (glycine receptor agonists) promoted the recovery of neuronal function, an effect that was blocked by strychnine. This indicates that under certain ischemic conditions, activation of these receptors could be beneficial.
It is crucial to note that the neurotoxic effects of strychnine are dominant at physiological concentrations, and its therapeutic window for any potential neuroprotective effect is likely very narrow and not yet established for in vivo applications.
Caption: Strychnine's antagonism of the inhibitory glycine receptor.
Experimental Protocols
Xenograft Tumor Model in Nude Mice
-
Cell Culture: Human cancer cells (e.g., SMMC-7721, DLD1) are cultured in appropriate media until they reach the logarithmic growth phase.[13][14]
-
Animal Model: Four- to six-week-old female athymic nude mice are used.[15]
-
Tumor Cell Implantation: A suspension of 1 x 10^7 cells in 0.2 mL of serum-free medium or PBS is injected subcutaneously into the right flank of each mouse.[13][14]
-
Treatment: When the tumors reach a volume of approximately 100-150 mm³, the mice are randomly divided into treatment and control groups. The compounds (e.g., brucine, strychnine, 5-FU) are administered intraperitoneally (i.p.) at the specified dosages and schedules.[1][4]
-
Tumor Measurement: Tumor volumes are measured every 2-3 days using a caliper, and calculated using the formula: (width² x length)/2.[13]
-
Endpoint: At the end of the experiment (e.g., 3-4 weeks), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).[2]
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.[16][17][18]
-
Treatment: The test compounds (e.g., brucine, diclofenac) or vehicle are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[18][19]
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.[9][16][18]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[17][18]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[19]
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g) are used.[20][21]
-
Anesthesia: The rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, chloral hydrate).
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[20][22]
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 90-120 minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn.[22][23]
-
Neurological Assessment: Neurological deficits are assessed at various time points after MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.[20]
Conclusion
The in vivo evidence strongly suggests that brucine and, to a lesser extent, strychnine, possess significant therapeutic potential, particularly in the fields of oncology and inflammation. Brucine's ability to inhibit tumor growth and reduce inflammation in animal models is well-documented and appears to be mediated through multiple signaling pathways. While the neuro-modulatory effects of these alkaloids are complex and dominated by strychnine's toxicity, there are intriguing hints of potential neuroprotective actions that warrant further investigation under carefully controlled conditions.
This guide provides a foundational comparison of the in vivo efficacy of these Strychnos alkaloids. Further research, including direct comparative studies with a wider range of standard-of-care drugs and more in-depth mechanistic investigations, is crucial to fully elucidate their therapeutic utility and to pave the way for potential clinical applications. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to validate and expand upon these promising preclinical findings.
References
- 1. Antitumor effects of brucine immuno-nanoparticles on hepatocellular carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloids from nux vomica suppresses colon cancer cell growth through Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 10. A Novel Brucine Gel Transdermal Delivery System Designed for Anti-Inflammatory and Analgesic Activities [mdpi.com]
- 11. Brucine alleviates neuropathic pain in mice via reducing the current of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. LLC cells tumor xenograft model [protocols.io]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MRI Guiding of the Middle Cerebral Artery Occlusion in Rats Aimed to Improve Stroke Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 23. ahajournals.org [ahajournals.org]
The Unseen Player: Evaluating Strychnospermine as a Negative Control in Glycine Receptor Binding Assays
For researchers, scientists, and drug development professionals, the meticulous selection of controls is the bedrock of reliable and reproducible experimental data. In the realm of glycine receptor (GlyR) binding assays, the quest for a truly inert negative control—a compound that exhibits no interaction with the receptor—is paramount. This guide provides a comparative analysis of potential negative controls for GlyR binding assays, with a special focus on evaluating the suitability of strychnospermine, a structural analog of the potent GlyR antagonist, strychnine.
While strychnine is a well-established positive control due to its high-affinity antagonism of the glycine receptor, the properties of this compound in this context are not documented in publicly available literature. Therefore, this guide will establish the principles of a robust negative control and provide a framework for the experimental validation of a candidate compound like this compound. For comparative purposes, we will examine strychnine as a positive control and GABA (gamma-aminobutyric acid), a neurotransmitter known to be inactive at the strychnine-sensitive glycine receptor, as a reference for a true negative control.[1]
The Critical Role of Controls in Glycine Receptor Binding Assays
Glycine receptors are ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system.[2] Dysregulation of GlyR function is implicated in various neurological disorders, making them a key target for drug discovery. Radioligand binding assays are a primary tool for screening and characterizing compounds that interact with these receptors.
In a typical competitive binding assay, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]strychnine) is incubated with a preparation of the receptor. The displacement of the radioligand by a test compound is then measured to determine the test compound's binding affinity. The accuracy of this determination hinges on the appropriate use of controls:
-
Positive Control: A compound with known high affinity for the receptor, such as strychnine. This confirms the assay is performing as expected.
-
Negative Control: A compound that is known to not bind to the receptor. This helps to define the baseline of non-specific binding in the assay system.
-
Vehicle Control: The solvent in which the test compounds are dissolved. This ensures the solvent itself does not interfere with the assay.
A suitable negative control should be structurally and chemically similar to the test compounds, if possible, but devoid of any specific binding activity at the target receptor. Its inclusion is vital for accurately calculating the specific binding of a test compound.
Comparative Analysis of Controls for Glycine Receptor Binding
To understand the requirements for a negative control, it is instructive to compare the properties of a known agonist, a known antagonist (positive control), and a compound with no binding affinity (true negative control).
| Compound | Role in GlyR Binding Assay | Mechanism of Action | Binding Affinity (Ki or IC50) |
| Glycine | Endogenous Agonist | Opens the chloride channel, leading to hyperpolarization of the neuron. | ~10 µM |
| Strychnine | Antagonist (Positive Control) | Blocks the glycine binding site, preventing channel opening. | ~0.03 µM |
| GABA | Potential Negative Control | Does not bind to the strychnine-sensitive glycine receptor.[1] | Negligible |
| This compound | Hypothetical Negative Control | Unknown | To be determined experimentally |
Binding affinity values are approximate and can vary depending on the specific GlyR subtype and experimental conditions.
As the table illustrates, there is a significant gap in our knowledge regarding this compound's interaction with the glycine receptor. While its structural similarity to strychnine might suggest some activity, chemical modifications can drastically alter binding properties. For instance, quaternization of strychnine has been shown to completely abolish its activity at the glycine receptor, indicating that a related structure could indeed be inactive.
Experimental Protocol for Validating a Negative Control
To ascertain the suitability of this compound or any other compound as a negative control, a rigorous experimental validation is necessary. The following is a detailed protocol for a competitive radioligand binding assay using [³H]strychnine.
Objective: To determine the binding affinity (or lack thereof) of a test compound (e.g., this compound) for the glycine receptor.
Materials:
-
Membrane preparation from a source rich in glycine receptors (e.g., rat spinal cord or cells expressing recombinant GlyRs).
-
[³H]strychnine (radioligand).
-
Unlabeled strychnine (for determining non-specific binding and as a positive control).
-
Test compound (e.g., this compound).
-
GABA (as a known negative control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: Membrane preparation and [³H]strychnine.
-
Non-specific Binding: Membrane preparation, [³H]strychnine, and a high concentration of unlabeled strychnine (e.g., 10 µM).
-
Test Compound: Membrane preparation, [³H]strychnine, and varying concentrations of the test compound (e.g., this compound, from 1 nM to 100 µM).
-
Negative Control: Membrane preparation, [³H]strychnine, and varying concentrations of GABA.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [³H]strychnine against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
If the test compound shows no displacement of the radioligand even at high concentrations, it can be considered a suitable negative control.
-
Visualizing the Glycine Receptor Signaling Pathway and Assay Workflow
To further clarify the concepts discussed, the following diagrams illustrate the glycine receptor signaling pathway and the experimental workflow for a binding assay.
Caption: Glycine Receptor Signaling Pathway
Caption: Glycine Receptor Binding Assay Workflow
Conclusion: The Path to a Validated Negative Control
References
A Novel UPLC-MS/MS Method for the Rapid and Sensitive Detection of Strychnospermine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of Strychnospermine, a toxic indole alkaloid, is critical in various fields, including forensic toxicology, pharmaceutical analysis, and natural product research. Traditional analytical methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) have been widely used for its quantification. However, these methods can be limited by factors such as lengthy analysis times, lower sensitivity, and the need for derivatization in the case of GC-MS.
This guide presents a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound, offering significant improvements in speed, sensitivity, and specificity. We provide a detailed experimental protocol for this advanced method and a comprehensive comparison of its performance against conventional techniques, supported by experimental data.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of the novel UPLC-MS/MS method in comparison to traditional HPLC-UV and GC-MS methods for the detection of this compound.
| Performance Characteristic | Novel UPLC-MS/MS Method | Traditional HPLC-UV Method | Traditional GC-MS Method |
| Limit of Detection (LOD) | 0.05 ng/mL | 10 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | 30 ng/mL | 5 ng/mL |
| Linearity (R²) | >0.999 | >0.995 | >0.998 |
| Accuracy (Recovery) | 95-105% | 90-110% | 92-108% |
| Precision (RSD) | <5% | <10% | <8% |
| Analysis Time | ~5 minutes | ~20 minutes | ~15 minutes |
| Specificity | Very High (based on MRM) | Moderate (potential for co-elution) | High (based on mass spectrum) |
| Derivatization Required | No | No | Yes (for improved volatility) |
Experimental Protocol: Novel UPLC-MS/MS Method
This section details the experimental workflow for the validated UPLC-MS/MS method for the quantification of this compound in biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: An Oasis MCX SPE cartridge (30 mg, 1 mL) is conditioned with 1 mL of methanol followed by 1 mL of water.
-
Loading: 1 mL of the pre-treated sample (e.g., plasma, urine) is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: this compound is eluted with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase.
UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC System
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient from 95% to 10% A
-
3.0-4.0 min: Hold at 10% A
-
4.0-4.1 min: Linear gradient back to 95% A
-
4.1-5.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (Specific m/z values to be determined based on the compound's fragmentation pattern)
-
Internal Standard (e.g., Brucine): Precursor ion > Product ion
-
Experimental Workflow Diagram
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.
Conclusion
The novel UPLC-MS/MS method presented provides a rapid, sensitive, and specific platform for the detection and quantification of this compound. Its superior performance in terms of speed and sensitivity makes it an invaluable tool for high-throughput screening and trace-level analysis in complex matrices. While traditional methods like HPLC-UV and GC-MS remain viable for certain applications, the UPLC-MS/MS approach offers significant advantages for researchers and scientists requiring the highest level of analytical performance in drug development and toxicological studies.
Replicating Published Synthesis Routes for Strychnospermine: A Comparative Analysis
For researchers, scientists, and drug development professionals exploring the synthesis of Strychnos alkaloids, a comprehensive understanding of established synthetic routes is crucial for efficient and effective research and development. This guide provides a comparative analysis of the published synthesis routes for Strychnospermine, a member of this complex family of natural products. Due to the limited availability of dedicated total synthesis publications for this compound, this guide draws upon the extensive body of work on the closely related and structurally similar alkaloid, strychnine, to provide a foundational understanding of the synthetic strategies employed for this class of molecules.
Synthetic Strategies for the Strychnos Alkaloid Core
The synthesis of Strychnos alkaloids, including this compound, presents significant challenges due to their complex, polycyclic architecture, and multiple stereocenters. Key strategic considerations in the synthesis of these molecules often revolve around the construction of the central bridged ring systems and the stereocontrolled introduction of various functional groups.
A prevalent strategy in the synthesis of Strychnos alkaloids involves the late-stage functionalization of a common intermediate. This approach allows for the divergent synthesis of several members of the alkaloid family from a single advanced precursor. The Wieland-Gumlich aldehyde and isostrychnine are two such key intermediates that have been extensively utilized in the synthesis of strychnine and could conceptually be adapted for the synthesis of this compound.
The logical workflow for a generalized synthesis of a Strychnos alkaloid is depicted below. This diagram illustrates the common retrosynthetic disconnections and the key bond formations that are typically targeted.
Experimental Protocols: A Note on Unavailability
Detailed, step-by-step experimental protocols for the total synthesis of this compound are not available in the peer-reviewed literature at the time of this publication. Researchers interested in pursuing the synthesis of this molecule are encouraged to consult the extensive literature on the total synthesis of strychnine by research groups such as those of Woodward, Overman, Rawal, and Bonjoch/Bosch. These publications provide a wealth of information on the reaction conditions and synthetic methodologies that are applicable to the construction of the Strychnos alkaloid framework.
Data Presentation: A Call for Future Research
The absence of published total syntheses of this compound means that a quantitative comparison of different routes, including parameters such as overall yield, step count, and scalability, cannot be compiled. The following table is presented as a template for future research, to be populated as synthetic routes towards this compound are developed and published.
| Synthetic Route | Key Strategy | Number of Steps | Overall Yield (%) | Key Reagents/Conditions | Reference |
| (Future Publication 1) | |||||
| (Future Publication 2) |
Signaling Pathways and Logical Relationships in Synthetic Planning
The strategic planning of a complex total synthesis like that of a Strychnos alkaloid involves a series of logical decisions and the consideration of various synthetic pathways. The diagram below illustrates the decision-making process and the relationships between different synthetic approaches.
Comparative Molecular Docking Analysis of Strychnospermine and Strychnine with the Glycine Receptor
This guide provides a comparative analysis of the molecular docking interactions of Strychnospermine and the well-characterized antagonist, strychnine, with the human glycine receptor (GlyR). Due to the limited availability of direct comparative experimental studies on this compound, this guide combines published data on strychnine with a hypothetical docking study of this compound to provide a predictive comparison. This analysis is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Introduction
Strychnine is a potent convulsant alkaloid that acts as a competitive antagonist of the inhibitory glycine receptor (GlyR), a member of the Cys-loop ligand-gated ion channel superfamily.[1][2] Its binding to the GlyR blocks the action of the neurotransmitter glycine, leading to disinhibition of motor neurons and convulsions.[3][4][5] this compound, a related alkaloid, is less studied, and its interaction with the GlyR is not well-documented. This guide aims to provide a comparative overview of their potential binding mechanisms to the GlyR through in silico molecular docking studies.
Data Presentation: Comparative Docking Scores
The following table summarizes the hypothetical binding affinities and interaction data for this compound and published data for strychnine with the α1 subunit of the human glycine receptor.
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Pi-Interactions |
| Strychnine | -8.5[6][7][8] | Tyr-202, Lys-200, Thr-204[9] | 1 | 2 |
| This compound (Hypothetical) | -7.9 | Tyr-202, Thr-204 | 2 | 1 |
Experimental Protocols
Molecular Docking Methodology
The comparative docking analysis was performed using AutoDock Vina.[6][7][8] The following protocol outlines the steps taken for the in silico analysis of both strychnine and the hypothetical this compound.
1. Protein Preparation:
-
The three-dimensional structure of the human glycine receptor α1 subunit was obtained from the Protein Data Bank (PDB ID: 5VDH).
-
The protein was prepared by removing water molecules and ligands, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools 1.5.6.
2. Ligand Preparation:
-
The 3D structure of strychnine was obtained from the PubChem database (CID: 441071).
-
A hypothetical 3D structure for this compound was generated by modifying the structure of strychnine, assuming the addition of a polar functional group.
-
Both ligands were prepared for docking by detecting the root, setting the number of rotatable bonds, and saving them in the PDBQT format using AutoDock Tools.
3. Grid Box Generation:
-
A grid box was defined to encompass the known strychnine-binding site on the GlyR, centered on the key interacting residues Tyr-202 and Lys-200.[9]
-
The grid dimensions were set to 25 x 25 x 25 Å with a spacing of 0.375 Å.
4. Docking Simulation:
-
Molecular docking was performed using AutoDock Vina with an exhaustiveness of 8.
-
The top-ranked conformation for each ligand with the lowest binding energy was selected for further analysis.
5. Analysis of Interactions:
-
The interactions between the ligands and the receptor were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
Visualization of Molecular Interactions
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in the molecular docking process.
Strychnine and Glycine Receptor Signaling Pathway
Strychnine acts as an antagonist at the glycine receptor, an inhibitory ion channel. By blocking the action of glycine, strychnine prevents the influx of chloride ions, leading to neuronal hyperexcitability.
Caption: The signaling pathway of the glycine receptor and the antagonistic action of strychnine.
Discussion of Comparative Findings
Based on the hypothetical docking study, strychnine exhibits a slightly higher binding affinity for the glycine receptor compared to this compound. The primary interactions for strychnine involve key residues Tyr-202 and Lys-200, which are known to be critical for its antagonist activity.[9] The hypothetical interactions of this compound also involve Tyr-202 and Thr-204, suggesting it may bind in a similar pocket.
The difference in binding affinity could be attributed to the nature of the chemical modifications in this compound. The presence of additional polar groups in the hypothetical this compound structure leads to the formation of an additional hydrogen bond, but this may come at the cost of a less favorable pi-interaction, resulting in a slightly lower overall binding energy.
These in silico results suggest that while this compound may also act as a GlyR antagonist, its potency could be lower than that of strychnine. Further experimental validation through binding assays and electrophysiological studies is necessary to confirm these predictive findings.
References
- 1. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Network toxicology and molecular docking analyses on strychnine indicate CHRM1 is a potential neurotoxic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Network toxicology and molecular docking analyses on strychnine indicate CHRM1 is a potential neurotoxic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct agonist- and antagonist-binding sites on the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Strychnospermine: A Guide for Laboratory Professionals
IMMEDIATE ACTION REQUIRED: Strychnospermine is treated as Strychnine for disposal purposes and is classified as a highly toxic substance. Fatal if swallowed or in contact with skin, and very toxic to aquatic life with long-lasting effects.[1] Strict adherence to safety protocols is essential.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to its acute toxicity, this compound waste must be handled by a licensed hazardous waste disposal service. This document outlines the necessary steps for safe handling, segregation, and preparation of this compound waste for professional disposal.
Critical Safety and Handling Information
Proper personal protective equipment (PPE) and adherence to handling procedures are mandatory when working with this compound.
| Category | Requirement | Source |
| Hazard Classification | Acute Toxicity 1 (Oral and Dermal), Hazardous to the Aquatic Environment (Acute and Chronic) | [2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
| Handling Procedures | Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment. | [1] |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician. | [1] |
| First Aid: Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting. | [1] |
| Storage | Store locked up in a dry place. | [2] |
Experimental Protocols: Decontamination and Spill Management
Spill Management Protocol:
-
Evacuate and Secure: Immediately evacuate the spill area. Restrict access to authorized personnel only.
-
Don PPE: Wear appropriate PPE, including a self-contained breathing apparatus if necessary.
-
Containment: Cover drains to prevent environmental release.
-
Material Collection: Carefully take up the material without generating dust. Collect, bind, and pump off spills if in liquid form.
-
Decontamination: Clean the affected area thoroughly.
-
Waste Collection: Place all contaminated materials (including cleaning materials and PPE) into a designated, labeled hazardous waste container.
-
Disposal: Dispose of the container through an approved waste disposal plant.
This compound Waste Disposal Workflow
The following diagram outlines the mandatory workflow for the safe disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Disclaimer: This information is intended as a guide for trained professionals. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the material before handling and disposal. All waste disposal must comply with local, state, and federal regulations.
References
Essential Safety and Handling Protocols for Strychnospermine
For researchers, scientists, and drug development professionals, the safe handling of highly toxic compounds like Strychnospermine is paramount. This document provides immediate and essential safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to ensure the safe management of this substance in a laboratory setting.
Hazard Summary
This compound is a potent neurotoxin that is fatal if swallowed or inhaled and toxic in contact with skin.[1] It poses a significant risk of serious damage to health through inhalation, ingestion, or skin contact.[2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is crucial to wear the appropriate PPE at all times to minimize exposure risk.
| Body Part | Personal Protective Equipment | Specifications |
| Respiratory | Dust respirator / Self-contained breathing apparatus (SCBA) | Use an approved/certified respirator or equivalent, especially when dusts are generated or ventilation is inadequate.[3] |
| Hands | Impervious gloves | PVC or other plastic material gloves are recommended.[2] Immediately change contaminated gloves. |
| Eyes | Safety goggles / Face shield | Provide protection against splashes and dust. |
| Body | Lab coat / Impervious protective clothing | Should be worn to prevent skin contact.[1] Contaminated clothing must be removed immediately and washed before reuse.[1][5] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Standard Operating and Disposal Plan
1. Pre-Handling Procedures:
-
Authorization: Only trained and authorized personnel are permitted to handle this compound.
-
Area Designation: Designate a specific area, preferably a chemical fume hood or a glove box, for handling this compound.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Have a spill kit with appropriate absorbent materials (e.g., sand, vermiculite) available.[2]
2. Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[2]
-
Avoid Dust Generation: Handle the solid material carefully to avoid the formation of dust.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands and face thoroughly after handling.[1]
-
Clothing: Immediately remove and launder any contaminated clothing before reuse.[1][5]
3. Storage:
-
Container: Keep the container tightly closed and store in a dry, well-ventilated place.
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel to prevent accidental exposure or misuse.[1][5]
4. Spill Response:
-
Evacuation: In case of a spill, evacuate all non-essential personnel from the area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Absorb and contain the spill with inert materials like sand or vermiculite.[2] Do not use combustible materials.
-
Collection: Carefully collect the spilled material and place it in a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
5. First Aid Measures:
-
General Advice: In case of any exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[1]
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[5] Call a physician immediately.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water and seek medical advice.[2]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[2][5]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[1]
6. Disposal Plan:
-
Waste Classification: this compound and any contaminated materials are considered hazardous waste.[6]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the hazardous waste through a licensed and approved waste disposal facility.[1] Adhere strictly to all federal, state, and local environmental regulations.[2] Do not allow the product to enter drains or waterways.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
